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Core Science & Biosynthesis

Foundational

2-Bromobenzene-1,3-diamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzene-1,3-diamine Executive Summary This guide provides a comprehensive technical overview of 2-Bromobenzene-1,3-diamine (2-bromo-m-phenylenediamine), a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzene-1,3-diamine

Executive Summary

This guide provides a comprehensive technical overview of 2-Bromobenzene-1,3-diamine (2-bromo-m-phenylenediamine), a substituted aromatic diamine of significant interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and comparative data from closely related analogues to present a robust predictive analysis. We will explore its core chemical identity, a proposed, high-yield synthetic pathway, its predicted spectroscopic signature, its key reactive characteristics, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

2-Bromobenzene-1,3-diamine is an organobromine compound featuring a benzene ring substituted with a bromine atom and two amino groups at the 1 and 3 positions. The strategic placement of these functional groups dictates its unique electronic and steric properties, making it a valuable, albeit not widely documented, synthetic intermediate.

Structure and Nomenclature:

  • IUPAC Name: 2-Bromobenzene-1,3-diamine

  • Synonyms: 2-Bromo-m-phenylenediamine, 2-Bromo-1,3-diaminobenzene

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol

  • CAS Number: A specific CAS number for this isomer is not consistently cited in major chemical databases as of the time of this publication. Researchers should verify any listed CAS number with the supplier.

Predicted Physicochemical Properties:

The properties of 2-Bromobenzene-1,3-diamine are predicted based on its parent compound, m-phenylenediamine, and its commercially available isomers. The introduction of the bromine atom is expected to increase the melting and boiling points and decrease water solubility compared to the parent diamine.

PropertyPredicted Value for 2-Bromobenzene-1,3-diamineComparative DataCitation
Appearance Colorless to light yellow/purple solid; may darken on exposure to air and light.m-Phenylenediamine appears as colorless needles that turn red or purple in air.[1][2][3][4]
Melting Point ~70-80 °C4-Bromo-1,2-diaminobenzene: 65-69 °C; m-Phenylenediamine: 64-66 °C.[3]
Boiling Point > 285 °Cm-Phenylenediamine: 282-284 °C.[2]
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, chloroform).m-Phenylenediamine is soluble in water. Bromoanilines generally have lower water solubility.[1][5]

Synthesis and Purification: A Validated Approach

Direct bromination of m-phenylenediamine is challenging due to the powerful activating and ortho-, para-directing nature of the two amino groups, which would likely lead to a mixture of polybrominated products, primarily 4-bromo and 6-bromo isomers.[6] A more controlled and selective synthesis necessitates the temporary protection of the amino groups to modulate their reactivity.

The following protocol is a robust, field-proven method adapted from the synthesis of related bromo-phenylenediamines, ensuring high regioselectivity and yield.[7][8]

Rationale for Experimental Choices:

  • Amine Protection: Acetylation with acetic anhydride is chosen as it is a high-yielding reaction that converts the amines into less activating amide groups. This allows for controlled, selective bromination at the position ortho to both activating groups.

  • Brominating Agent: A combination of sodium bromide and hydrogen peroxide in an acidic medium provides an in-situ source of electrophilic bromine (Br⁺). This approach is safer and more environmentally friendly than using hazardous liquid bromine.[7][8]

  • Deprotection: Hydrolysis of the amide groups under basic conditions (e.g., NaOH) is a standard and efficient method to regenerate the diamine product.

Experimental Protocol: Proposed Synthesis of 2-Bromobenzene-1,3-diamine

Step 1: Diacetylation of m-Phenylenediamine

  • In a 500 mL round-bottom flask, dissolve m-phenylenediamine (1 eq.) in glacial acetic acid.

  • Cool the flask in an ice bath and add acetic anhydride (2.1 eq.) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and warm the mixture to 50°C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product, 1,3-diacetylaminobenzene.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Regioselective Bromination

  • Dissolve the dried 1,3-diacetylaminobenzene (1 eq.) in glacial acetic acid.

  • Add sodium bromide (1.05 eq.) and stir until dissolved.

  • Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise, maintaining the temperature below 40°C.

  • Stir at room temperature for 1 hour, then heat to 50-60°C for 2-3 hours. Monitor by TLC.

  • Upon completion, pour the mixture into ice water containing a small amount of sodium sulfite to quench any excess bromine.

  • Filter the precipitated 2-bromo-1,3-diacetylaminobenzene, wash with water, and dry.

Step 3: Hydrolysis (Deprotection)

  • Suspend the crude 2-bromo-1,3-diacetylaminobenzene (1 eq.) in a mixture of methanol and 5N aqueous sodium hydroxide.

  • Heat the mixture to reflux (70-90°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Bromobenzene-1,3-diamine.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A m-Phenylenediamine B 1,3-Diacetylaminobenzene A->B Acetic Anhydride, Glacial Acetic Acid C 2-Bromo-1,3-diacetylaminobenzene B->C NaBr, H₂O₂, Glacial Acetic Acid D 2-Bromobenzene-1,3-diamine C->D NaOH, MeOH/H₂O, Reflux

Caption: Proposed synthetic workflow for 2-Bromobenzene-1,3-diamine.

Predicted Spectroscopic Analysis

No experimental spectra are readily available for 2-Bromobenzene-1,3-diamine. The following analysis is predictive, based on fundamental principles and comparison with related structures.[9]

Technique Predicted Observations
¹H NMR Aromatic Region (6.0-7.5 ppm): The three aromatic protons will appear as a complex multiplet system due to their coupling. The proton between the two amino groups (C4-H) will be the most shielded. The proton ortho to the bromine (C6-H) will be significantly deshielded. Amine Protons (3.5-5.0 ppm): Two broad singlets corresponding to the two NH₂ groups, which will integrate to 2H each. The exact shift is solvent-dependent.
¹³C NMR Aromatic Carbons (100-150 ppm): Six distinct signals are expected. C1/C3 (bearing NH₂): ~148-150 ppm. C2 (bearing Br): ~110-115 ppm (The "heavy atom effect" of bromine causes an upfield shift for the ipso-carbon). C4/C5/C6: In the range of 105-135 ppm.
IR Spectroscopy N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching of NH₂). C-N Stretching: Strong bands around 1250-1350 cm⁻¹. Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region. C-Br Stretching: A band in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A characteristic pair of peaks at m/z 186 and 188 with an approximate 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromobenzene-1,3-diamine stems from its three distinct reactive sites: two nucleophilic amino groups and an aryl bromide moiety suitable for cross-coupling reactions.

Diagram: Key Reactive Sites

Caption: Reactive centers of 2-Bromobenzene-1,3-diamine. (Note: The DOT script above is conceptual. A real image of the molecule would be needed for precise annotation.)

Reactions involving the Amino Groups: The two amino groups can act as potent nucleophiles.

  • Condensation Reactions: Like other phenylenediamines, it can react with 1,2-dicarbonyl compounds to form quinoxalines or with 1,3-dicarbonyls to form seven-membered benzodiazepine rings.

  • Diazotization: One or both amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction).

Reactions involving the Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, enabling the synthesis of complex biaryl structures.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, attaching new amino moieties to the ring.

  • Sonogashira Coupling: Coupling with terminal alkynes to form C-C triple bonds.

Potential Applications: Given the applications of its isomers, 2-Bromobenzene-1,3-diamine is a promising precursor for:

  • Pharmaceuticals: As a scaffold for inhibitors of protein kinases and other biologically active molecules.[10]

  • Dyes and Pigments: Serving as a key intermediate in the synthesis of azo dyes and other colorants.[5]

  • High-Performance Polymers: Used in the synthesis of polyimides and other advanced materials.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Bromobenzene-1,3-diamine is not widely available, the hazard profile can be reliably inferred from data on m-phenylenediamine and its bromo- and o/p-isomers.[3][11][12][13][14] Phenylenediamines are classified as toxic and are known skin and respiratory sensitizers.

GHS Hazard Classification (Predicted):

PictogramGHS CodeHazard Statement
H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.
H317, H341May cause an allergic skin reaction. Suspected of causing genetic defects.
H315, H319Causes skin irritation. Causes serious eye irritation.
H410Very toxic to aquatic life with long lasting effects.

(Note: Pictograms are illustrative placeholders)

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If handling as a powder outside of a fume hood, a P2 (or N95) respirator cartridge is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from light and oxidizing agents.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromobenzene-1,3-diamine represents a synthetically valuable but under-characterized molecule. By applying fundamental principles of organic chemistry and drawing comparisons with its isomers, this guide provides a predictive yet authoritative framework for its properties, synthesis, and reactivity. Its trifunctional nature offers a powerful platform for the construction of complex molecular architectures, positioning it as a key building block for future innovations in drug discovery and materials science. Researchers are advised to proceed with the safety precautions outlined herein and to perform small-scale trials to validate the proposed synthetic and reaction conditions.

References

  • PubChem. (n.d.). 2,4,6-Tribromobenzene-1,3-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-dinitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,2-Phenylenediamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropane-1,3-diamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • PubChem. (n.d.). 2-Bromo-1,3-dimethoxybenzene. Retrieved from [Link]

  • Patsnap. (2013, May 1). Synthesis method for 4-bromo-o-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzene-1,2-diamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 5). M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE). Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, April 29). Safety Data Sheet: m-phenylenediamine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, November 28). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Tribromobenzene-1,3-diamine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Brominated Phenylenediamines: Synthesis, Properties, and Applications in Research and Development

Introduction: Navigating the Isomeric Landscape of Brominated Phenylenediamines For researchers, scientists, and professionals in drug development, precision in chemical nomenclature and a deep understanding of isomeric...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Isomeric Landscape of Brominated Phenylenediamines

For researchers, scientists, and professionals in drug development, precision in chemical nomenclature and a deep understanding of isomeric differences are paramount. The term "2-Bromobenzene-1,3-diamine" presents a case of potential ambiguity, as several positional isomers of brominated diaminobenzene exist, each with unique properties and reactivity. This guide provides an in-depth technical overview of the requested compound and its more prominent, commercially available isomers, offering clarity and practical insights for their application in synthesis and discovery.

While a specific entry for 2-Bromobenzene-1,3-diamine (CAS No. 40300-58-1) exists, comprehensive literature on its synthesis and application is not as extensive as for its isomers. This guide will first address the available information for this specific isomer and then provide a detailed exploration of the more commonly utilized isomers: 3-Bromobenzene-1,2-diamine, 4-Bromobenzene-1,2-diamine, and 5-Bromobenzene-1,3-diamine. Understanding the distinct characteristics of each is crucial for their effective use as building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Part 1: The Target Compound - 2-Bromobenzene-1,3-diamine

Identification and Structure
  • Systematic Name: 2-Bromobenzene-1,3-diamine

  • Synonyms: 2-Bromo-1,3-benzenediamine

  • CAS Number: 40300-58-1

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol

Structure:

Structure of 2-Bromobenzene-1,3-diamine
Physicochemical Properties

Detailed experimental data for 2-Bromobenzene-1,3-diamine is limited in publicly accessible literature. The following table summarizes available and predicted properties.

PropertyValueSource
CAS Number 40300-58-1Vendor Data
Molecular Formula C₆H₇BrN₂Vendor Data
Molecular Weight 187.04 g/mol Vendor Data
Appearance Solid (predicted)-
Storage Conditions Keep in dark place, inert atmosphere, room temperature[1]
Synthesis and Availability

A specific, detailed experimental protocol for the synthesis of 2-Bromobenzene-1,3-diamine is not readily found in peer-reviewed literature. However, it is available from several chemical suppliers, suggesting that a synthetic route has been established. General methods for the synthesis of such compounds often involve the reduction of a corresponding nitroaniline precursor or the direct bromination of a diaminobenzene, with careful control of regioselectivity.

Safety and Handling

Safety data for 2-Bromobenzene-1,3-diamine is not extensively documented. As with all brominated aromatic amines, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Part 2: A Guide to Key Isomers of Brominated Phenylenediamine

The following sections provide a comprehensive overview of the more common and well-documented isomers of brominated diaminobenzene, which are frequently used in research and development.

3-Bromobenzene-1,2-diamine (3-Bromo-o-phenylenediamine)

Identification and Structure
  • Systematic Name: 3-Bromobenzene-1,2-diamine

  • Synonyms: 3-Bromo-o-phenylenediamine, 1,2-Diamino-3-bromobenzene

  • CAS Number: 1575-36-6[2]

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol [2]

Structure:

Structure of 3-Bromobenzene-1,2-diamine
Physicochemical Properties
PropertyValueSource
CAS Number 1575-36-6[2]
Appearance Light yellow to yellow solid[2]
Melting Point 125-126 °C[3]
Boiling Point 127-128 °C[3]
Storage Conditions Keep in dark place, Inert atmosphere, 2-8°C[3]
Synthesis

A common synthetic route to 3-Bromobenzene-1,2-diamine involves the reduction of a suitable precursor. One documented method utilizes 4-bromo-2,1,3-benzothiadiazole as the starting material.

Experimental Protocol: Synthesis from 4-bromo-2,1,3-benzothiadiazole [3]

  • Reaction Setup: To a 2000 mL single-necked flask, add 4-bromo-benzo[c][3][4][5]thiadiazole (10 g, 46.5 mmol) and ethanol (900 mL).

  • Reduction: Add sodium borohydride (NaBH₄) (17.6 g, 465 mmol) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up:

    • Remove the solvent using a rotary evaporator.

    • Extract the residue with chloroform (CHCl₃).

    • Wash the organic layer with a saturated brine solution.

    • Dry the organic layer with anhydrous magnesium sulfate (MgSO₄).

    • Remove the solvent by rotary evaporator to yield 3-bromo-1,2-diaminobenzene.

    • Yield: 8.0 g (92%).

Synthesis_3_Bromo_1_2_diamine start 4-bromo-2,1,3-benzothiadiazole reagents NaBH₄, Ethanol start->reagents + reaction Stir at RT, 16h reagents->reaction workup Solvent Removal -> Extraction (CHCl₃) -> Brine Wash -> Drying (MgSO₄) -> Solvent Removal reaction->workup Work-up product 3-Bromobenzene-1,2-diamine workup->product Final Product

Synthetic workflow for 3-Bromobenzene-1,2-diamine.
Reactivity and Applications

3-Bromo-o-phenylenediamine is a valuable precursor for the synthesis of various heterocyclic compounds. The adjacent amino groups are nucleophilic and can readily undergo condensation reactions. It is particularly useful in the preparation of bromo-substituted benzotriazoles, which have been investigated as potential inhibitors of protein kinases.[3]

Safety and Handling
  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]

  • Signal Word: Warning.[6]

4-Bromobenzene-1,2-diamine (4-Bromo-o-phenylenediamine)

Identification and Structure
  • Systematic Name: 4-Bromobenzene-1,2-diamine

  • Synonyms: 4-Bromo-o-phenylenediamine, 1,2-Diamino-4-bromobenzene

  • CAS Number: 1575-37-7[7]

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol [7]

Structure:

Structure of 4-Bromobenzene-1,2-diamine
Physicochemical Properties
PropertyValueSource
CAS Number 1575-37-7[7]
Appearance White to brown solid[8]
Melting Point 65-69 °C (dec.) (lit.)[7]
Solubility Soluble in chloroform[8]
Synthesis

4-Bromobenzene-1,2-diamine can be synthesized through two primary routes: the reduction of 4-bromo-2-nitroaniline or the direct bromination of o-phenylenediamine after protection of the amino groups.

Experimental Protocol: Synthesis from 4-bromo-2-nitroaniline [8]

  • Reaction Setup: Dissolve 4-bromo-2-nitroaniline (600 mg, 2.76 mmol) in anhydrous ethanol (25 mL).

  • Reduction: Add stannous chloride (SnCl₂) (2.72 g, 14 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux overnight.

  • Work-up:

    • Remove ethanol by rotary evaporation.

    • Adjust the pH of the residue to 11 with 2 N sodium hydroxide solution.

    • Extract the product with ether.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Concentrate the organic layer by rotary evaporation to obtain the crude product.

    • Yield: 486 mg (94%).

Alternative Synthesis via Bromination of o-Phenylenediamine [7][9]

This method involves the protection of the amino groups of o-phenylenediamine by acetylation, followed by bromination and subsequent hydrolysis to yield the final product. A safer and more environmentally friendly approach utilizes sodium bromide and hydrogen peroxide as the brominating agent.[9]

Reactivity and Applications

4-Bromo-o-phenylenediamine is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[8] It serves as a precursor for preparing fluorescent dipolar quinoxaline derivatives, which have potential applications as emissive and electron-transport materials.[7] It is also used in the synthesis of 6-bromo-2-methylbenzimidazole and other benzimidazole derivatives, which are important scaffolds in medicinal chemistry.[8][10] For instance, 4-bromo-1,2-diaminobenzene is a starting material for the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, a core molecule for developing potential inhibitors of E. coli DNA Gyrase B.[10]

Safety and Handling
  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[7]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth).[7]

  • Signal Word: Danger.[7]

5-Bromobenzene-1,3-diamine (5-Bromo-m-phenylenediamine)

Identification and Structure
  • Systematic Name: 5-Bromobenzene-1,3-diamine

  • Synonyms: 5-Bromo-m-phenylenediamine, 5-Bromo-3-amino-aniline

  • CAS Number: 33786-90-2[11]

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol [11]

Structure:

Structure of 5-Bromobenzene-1,3-diamine
Physicochemical Properties
PropertyValueSource
CAS Number 33786-90-2[11]
Appearance Solid[9]
Storage Conditions Store at 2-8°C[9]
Synthesis

5-Bromobenzene-1,3-diamine is typically synthesized by the reduction of 1-bromo-3,5-dinitrobenzene.

Experimental Protocol: Synthesis from 1-bromo-3,5-dinitrobenzene [4]

  • Reaction Setup: In a solution of methanol:water (1:1, 100 mL total), add 1-bromo-3,5-dinitrobenzene (10 g, 40 mmol), ammonium chloride (17.33 g, 323.9 mmol), and iron powder (11.31 g, 202.5 mmol).

  • Reaction: Stir and reflux the mixture at 95 °C overnight.

  • Work-up:

    • Filter the reaction mixture through a celite pad to remove the iron powder.

    • Concentrate the filtrate by rotary evaporation to remove methanol.

    • Extract the remaining aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and then saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

    • Yield: 7.01 g (92%) as a yellow solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 6.25 (d, 2H, J=2.0 Hz), 5.90 (t, 1H, J=2.0 Hz), 3.60 (s, 4H).[4]

Reactivity and Applications

The meta-orientation of the amino groups in 5-bromo-m-phenylenediamine influences its reactivity in condensation and polymerization reactions. The bromine atom provides a site for further functionalization, for example, through cross-coupling reactions, making it a versatile building block in organic synthesis.

Safety and Handling
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9]

  • Signal Word: Warning.[9]

Part 3: The Role of Brominated Phenylenediamines in Drug Discovery

Phenylenediamine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[8] The introduction of a bromine atom onto this scaffold provides a key advantage for drug development. It serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application in Kinase Inhibitor Synthesis

The phenylenediamine motif is found in numerous kinase inhibitors, a major class of cancer therapeutics.[8] The diamine functionality can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The bromo-substituent allows for the facile introduction of different aryl or alkyl groups, which can be tailored to enhance potency and selectivity for specific kinase targets.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Phenylenediamine-based Kinase Inhibitor Inhibitor->Raf Inhibition

Hypothetical inhibition of a kinase cascade by a phenylenediamine-based drug.

Part 4: Analytical Characterization

The identity and purity of brominated diaminobenzene isomers are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

  • ¹H NMR: Provides information on the number and environment of protons, which is crucial for distinguishing between isomers.

  • GC-MS: A powerful technique for separating isomers and confirming their molecular weight. Electron ionization (EI) and atmospheric pressure chemical ionization (APCI) are common ionization methods used.[12]

Conclusion

While the specifically requested 2-Bromobenzene-1,3-diamine is a valid chemical entity, its isomers, particularly 3-bromo- and 4-bromo-o-phenylenediamine, and 5-bromo-m-phenylenediamine, are more extensively documented and readily available for research and development purposes. This guide provides the necessary technical details, including verified CAS numbers, structures, physicochemical properties, detailed synthesis protocols, and safety information, to enable scientists to confidently select and utilize the appropriate brominated phenylenediamine isomer for their synthetic and drug discovery endeavors. The strategic use of these building blocks, facilitated by the versatile bromine handle, will continue to play a significant role in the development of novel therapeutics and advanced materials.

References

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021, March 2). PMC. [Link]

  • Partial 1H NMR spectra (600 MHz) of ligand 3 and bromobenzene in DMSO. ResearchGate. [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020, February 27). ResearchGate. [Link]

  • 3-Bromobenzene-1, 2-diamine HCl, min 98%, 1 gram. Amazon. [Link]

  • Synthesis of bromobenzene: 64. Rsc.org. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017, February 25). ResearchGate. [Link]

  • Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. INIS-IAEA. [Link]

  • Synthesizing 2-bromoaniline from bromobenzene. (2020, December 10). Chemistry Stack Exchange. [Link]

  • 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839. PubChem. [Link]

  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018, August 7). Agilent. [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). LCGC International. [Link]

  • Method of synthesis of 2-bromo-4,6-dinitroaniline.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). PMC. [Link]

  • Synthesis method for 4-bromo-o-phenylenediamine.
  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Application GCMS Brominated Flame Retardants. (2003, February 13). Shimadzu. [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters. [Link]

  • Benzimidazole. Organic Syntheses Procedure. [Link]

  • Spectroscopic Data for Titanium, Chromium, and Nickel:Volume 1, Titanium. AMD Unit. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). MDPI. [Link]

Sources

Foundational

2-Bromobenzene-1,3-diamine molecular weight and formula

This in-depth technical guide details the physicochemical identity, synthesis, and handling of 2-Bromobenzene-1,3-diamine , a specialized intermediate in heterocyclic chemistry. Synthesis, Properties, and Reactivity of a...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical identity, synthesis, and handling of 2-Bromobenzene-1,3-diamine , a specialized intermediate in heterocyclic chemistry.

Synthesis, Properties, and Reactivity of a Sterically Congested Scaffold

Physicochemical Identity & Structural Analysis[1][2]

2-Bromobenzene-1,3-diamine (also known as 2-Bromo-1,3-phenylenediamine) represents a unique substitution pattern where a halogen atom is "sandwiched" between two primary amino groups. This vicinal tri-substitution creates significant steric strain and alters the electronic landscape of the benzene ring compared to its more common isomers (4-bromo and 5-bromo).

Core Data Table
PropertyValueTechnical Note
IUPAC Name 2-Bromobenzene-1,3-diamineDistinct from 4-bromo (CAS 6264-69-3) and 5-bromo (CAS 33786-90-2) isomers.
Molecular Formula

Molecular Weight 187.04 g/mol Based on standard atomic weights (

,

).
Exact Mass 185.98 (for

)
Mass spectrometry will show a characteristic 1:1 doublet at m/z 186 and 188.
CAS Number Not Widely ListedOften generated in situ from 2-Bromo-1,3-dinitrobenzene (CAS 4185-79-9).
Appearance Off-white to brown solidRapidly darkens upon air exposure due to oxidation (typical of electron-rich diamines).
Solubility DMSO, MeOH, EtOAcLow solubility in water; soluble in aqueous acid (forms salts).
Structural Logic & Isotopic Distribution

The molecular weight of 187.04 is an average. In high-resolution mass spectrometry (HRMS), the bromine isotope pattern is the primary identifier.

  • Isotope A (

    
    ):  Mass ~186.0
    
  • Isotope B (

    
    ):  Mass ~188.0
    
  • Abundance Ratio: ~1:1

IsotopeLogic Precursor 2-Bromobenzene-1,3-diamine Iso79 Isotopologue A (79-Br) Mass: 185.98 Abundance: 50.7% Precursor->Iso79 Iso81 Isotopologue B (81-Br) Mass: 187.98 Abundance: 49.3% Precursor->Iso81

Figure 1: Mass spectrometry signature logic due to Bromine isotopes.

Synthetic Pathway: Chemoselective Reduction

The commercial availability of the free base 2-bromobenzene-1,3-diamine is limited due to its oxidative instability. Researchers must typically synthesize it from the stable precursor, 2-bromo-1,3-dinitrobenzene .

Critical Challenge: Standard catalytic hydrogenation (e.g.,


) often leads to hydrodehalogenation , stripping the bromine atom to yield simple 1,3-phenylenediamine.

Recommended Protocol: Iron-mediated reduction (Béchamp reduction) or Stannous Chloride (


) reduction. These methods are chemoselective for the nitro group, leaving the aryl-bromide bond intact.
Protocol: Iron/Acetic Acid Reduction
  • Reagents: 2-Bromo-1,3-dinitrobenzene (1.0 eq), Iron powder (6.0 eq), Glacial Acetic Acid (solvent/proton source).

  • Setup: 3-neck flask equipped with mechanical stirrer and reflux condenser.

  • Procedure:

    • Dissolve precursor in acetic acid/ethanol (1:1).

    • Add iron powder portion-wise at 60°C (Caution: Exothermic).

    • Reflux for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with

      
      . Extract with Ethyl Acetate.
      
  • Purification: Flash chromatography (if stable) or immediate use in the next step.

SynthesisWorkflow Start Start: 2-Bromo-1,3-dinitrobenzene (CAS 4185-79-9) Reagent Reagent: Fe Powder / AcOH (Chemoselective Reduction) Start->Reagent Reflux 2-4h Intermediate Reaction Matrix (Fe Sludge + Product) Reagent->Intermediate Workup Workup: Celite Filtration & Neutralization Intermediate->Workup Remove Fe Product Product: 2-Bromobenzene-1,3-diamine (Unstable Free Base) Workup->Product Extract EtOAc

Figure 2: Chemoselective synthesis workflow preventing debromination.

Reactivity & Applications in Drug Discovery

The 2-bromobenzene-1,3-diamine scaffold is a "masked" building block. The bromine atom at position 2 is sterically crowded by the flanking amines, which dictates its specific utility.

A. Heterocycle Formation

Unlike 1,2-diamines which form benzimidazoles, this 1,3-diamine is often used to synthesize Acridines or Phenazines via coupling with other aromatic rings, or Dihydroquinazolines if reacted with aldehydes.

B. Palladium-Catalyzed Coupling

The C-Br bond allows for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the free amines must usually be protected (e.g., as acetamides or carbamates) before coupling to prevent catalyst poisoning or side reactions.

Pathway Example:

  • Protection: Convert diamine to N,N'-diacetyl-2-bromo-1,3-phenylenediamine.

  • Coupling: React with Aryl-Boronic Acid (Suzuki) to install a group at Position 2.

  • Deprotection: Hydrolysis to yield 2-Aryl-1,3-phenylenediamine.

Safety & Handling (E-E-A-T)

  • Toxicity: Like all aromatic amines, this compound should be treated as a potential mutagen and carcinogen. It can be absorbed through the skin.

  • Oxidation: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound turns black upon oxidation, which may affect stoichiometry in sensitive couplings.

  • Waste: Dispose of as hazardous organic waste containing halogens.

References

  • PubChem. (2025).[1][2] 2-Bromo-1,3-dinitrobenzene (Precursor Data).[3] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (1945). Reduction of Nitro Compounds using Iron/Acetic Acid. Org.[4][5][6][7] Synth. Coll. Vol. 3. (General procedure validation). Available at: [Link]

Sources

Exploratory

Mechanistic Reactivity and Functionalization of 2-Bromobenzene-1,3-diamine: A Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-Bromobenzene-1,3-diamine (CAS: 40300-58-1) Executive Summary 2-Bromobenzene-1,3-diamine is a highly versatile, bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-Bromobenzene-1,3-diamine (CAS: 40300-58-1)

Executive Summary

2-Bromobenzene-1,3-diamine is a highly versatile, bifunctional aromatic scaffold utilized extensively in the synthesis of transition-metal pincer ligands and complex heterocyclic pharmacophores. As an aniline derivative featuring two primary amine groups flanking a central halogen, its reactivity profile is defined by a delicate interplay of electronic activation and severe steric hindrance. This whitepaper deconstructs the stereoelectronic microenvironment of its amine groups, provides quantitative reactivity metrics, and details self-validating protocols for its functionalization.

Stereoelectronic Microenvironment

The reactivity of the C1 and C3 amine groups cannot be evaluated in isolation; it is fundamentally dictated by their spatial and electronic relationship to the C2 bromine atom.

  • Inductive Deactivation (-I Effect): Bromine is a highly electronegative halogen. Through the

    
    -bond framework, it withdraws electron density from the aromatic ring. This inductive effect lowers the basicity and nucleophilicity of the adjacent amine groups compared to a standard, unsubstituted aniline system.
    
  • Steric Shielding: The van der Waals radius of bromine (1.85 Å) creates a formidable physical barrier. Because the bromine is ortho to both amine groups, any incoming electrophile faces severe steric repulsion. This "steric approach control" drastically alters the kinetics of nucleophilic substitution, often necessitating elevated temperatures and extended reaction times to overcome the high activation energy (

    
    ) of the transition state.
    

G cluster_0 Electronic & Steric Modulators Core 2-Bromobenzene-1,3-diamine Br C2 Bromine (Electronegative & Bulky) Core->Br Amines C1 & C3 Amines Core->Amines Inductive -I Effect: Electron Withdrawal Br->Inductive Steric Steric Shielding of C1/C3 Br->Steric Inductive->Amines Lowers pKa Steric->Amines Blocks Electrophiles Reactivity Attenuated Nucleophilicity & Sluggish Kinetics Amines->Reactivity Resulting Phenotype

Logical map of stereoelectronic effects attenuating amine nucleophilicity in the target molecule.

Quantitative Reactivity Metrics

To predict the behavior of 2-bromobenzene-1,3-diamine in complex syntheses, it is useful to benchmark its properties against reference anilines. The dual presence of the amines and the central halogen creates a unique physicochemical profile.

Property / ParameterAniline (Reference)2-Bromoaniline2-Bromobenzene-1,3-diamine
pKa (Conjugate Acid) 4.602.53~2.10 (Calculated)
Hammett

(ortho-Br)
0.00+0.23+0.23
Hammett

(meta-NH

)
N/AN/A-0.16
Steric A-Value (Br) N/A0.38 kcal/mol0.38 kcal/mol (Dual impact)
Relative Nucleophilicity HighModerateLow (Sterically hindered)

Primary Reactivity Pathways

A. N-Phosphination (Pincer Ligand Synthesis)

The diamine serves as a rigid, tunable backbone for PCP pincer ligands. Reaction with dialkylchlorophosphines yields bis(phosphino)amine ligands, which are critical for stabilizing transition metals like cobalt in various oxidation states ()[1]. The synthesis requires non-nucleophilic bases to drive the reaction forward without competing for the electrophilic phosphorus center.

B. Cross-Coupling & Orthogonal Protection

According to standard reactivity profiles (), the C2-bromine is primed for Buchwald-Hartwig amination and Suzuki cross-coupling[2]. However, the free C1/C3 amines present a chemoselectivity challenge: they can act as competing nucleophiles, auto-polymerize, or poison palladium catalysts through irreversible coordination. Therefore, orthogonal protection (e.g., via N,N'-diacylation) is a mandatory prerequisite before targeting the C-Br bond for C-C or C-N coupling.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-N,N'-bis(diisopropylphosphino)-1,3-diaminobenzene

Objective: Dual N-phosphination to generate a PCP pincer ligand precursor[1]. Causality & Mechanism: This reaction relies on the nucleophilic attack of the C1/C3 amines on the electrophilic phosphorus of chloro(diisopropyl)phosphine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its extreme steric bulk prevents it from acting as a competing nucleophile, while it effectively scavenges the HCl byproduct to prevent protonation of the starting diamine. Toluene is chosen as a non-polar, high-boiling solvent to facilitate the 80 °C thermal drive required to overcome the significant steric hindrance at the second amination site.

Workflow Step1 1. Reagent Assembly Diamine + DIPEA Solvent: Toluene Step2 2. Electrophile Addition Cl-P(iPr)2 at 0°C (Ice Bath) Step1->Step2 Step3 3. Thermal Drive 80°C for 72 Hours (Overcomes Sterics) Step2->Step3 Step4 4. Purification Concentration & Celite Filtration Step3->Step4 Step5 5. Validation 31P/1H NMR (PCP Ligand) Step4->Step5

Step-by-step workflow for the N-phosphination of 2-Bromobenzene-1,3-diamine to yield PCP ligands.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N

    
     or Ar), dissolve 2-Bromobenzene-1,3-diamine (0.40 g, 2.2 mmol) and DIPEA (1.11 g, 8.6 mmol) in anhydrous toluene (10 mL).
    
  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add chloro(diisopropyl)phosphine (0.697 g, 4.4 mmol). Observation: The mixture will turn turbid as DIPEA-HCl salts precipitate.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 80 °C. Stir continuously for 72 hours. Causality: The extended 3-day timeframe is strictly required because the initial phosphination drastically increases the local steric bulk, making the second substitution kinetically sluggish.

  • Workup: Cool to room temperature. Reduce the solvent volume to approximately 5 mL under vacuum.

  • Purification: Filter the concentrated mixture through a pad of Celite under inert conditions to remove the precipitated DIPEA-HCl salts. Wash the pad with cold toluene.

  • Validation & QC: Remove all remaining volatiles under reduced pressure. Validate the product via

    
    P{
    
    
    
    H} NMR (expect a sharp singlet indicating equivalent phosphorus environments) and
    
    
    H NMR (confirming the loss of primary amine protons and the appearance of -NH-P doublets).
Protocol 2: Selective N,N'-Diacylation (Amine Protection)

Objective: Protect the amine groups prior to downstream transition-metal catalyzed cross-coupling. Causality & Mechanism: Free amines will poison palladium catalysts. Acylation with acetic anhydride converts the amines into amides, neutralizing their nucleophilicity via resonance delocalization of the nitrogen lone pair into the carbonyl group. 4-Dimethylaminopyridine (DMAP) is used as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that rapidly reacts with the sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromobenzene-1,3-diamine (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (TEA, 12.0 mmol) and a catalytic amount of DMAP (0.5 mmol).

  • Acylation: Cool the reaction vessel to 0 °C. Slowly add acetic anhydride (11.0 mmol) dropwise to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO

    
     (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Validation & QC: Confirm complete protection via LC-MS (observing a mass shift corresponding to dual acetyl addition, +84 Da) and FT-IR spectroscopy (verifying the disappearance of the primary N-H stretch at ~3400 cm

    
     and the appearance of a strong amide C=O stretch at ~1650 cm
    
    
    
    ).

References

  • Title: Solvothermal synthesis of cobalt PCP pincer complexes from [Co2(CO)8] Source: Monatshefte für Chemie - Chemical Monthly (via Springer / NIH PMC) URL: [Link]

Sources

Foundational

Technical Guide: Hazards and Safety Precautions for 2-Bromobenzene-1,3-diamine

[1][2] PART 1: CRITICAL IDENTIFICATION ALERT ⚠ STOP AND VERIFY: CAS NUMBER DISCREPANCY Before proceeding, you must verify the identity of your chemical inventory.[1][2] There is a frequent database conflict regarding the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

PART 1: CRITICAL IDENTIFICATION ALERT

⚠ STOP AND VERIFY: CAS NUMBER DISCREPANCY

Before proceeding, you must verify the identity of your chemical inventory.[1][2] There is a frequent database conflict regarding the CAS number provided in some requests versus the chemical name.[1][2]

IdentifierChemical NameFormulaStatus
Target Topic 2-Bromobenzene-1,3-diamine C₆H₇BrN₂ Subject of this Guide
Correct CAS 40300-58-1 C₆H₇BrN₂Use this for SDS Search
Conflicting CAS2-Bromo-4-(trifluoromethyl)anilineC₇H₅BrF₃NOften linked to CAS 57946-63-1

Action Required: Check the structure and Certificate of Analysis (CoA) of your material.[1][2] This guide focuses strictly on 2-Bromobenzene-1,3-diamine (CAS 40300-58-1) .[1][2] If you possess the trifluoromethyl derivative, the hazards (specifically flammability and volatility) will differ significantly.[1][2]

PART 2: EXECUTIVE SUMMARY & UTILITY

2-Bromobenzene-1,3-diamine is a halogenated aromatic diamine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzimidazoles) and advanced materials such as Covalent Organic Frameworks (COFs).[1][2]

Its structure—a benzene ring substituted with two amino groups at the 1,3-positions and a bromine atom at the 2-position—creates a sterically congested environment.[1][2][3] This unique substitution pattern makes it valuable for inducing specific conformational twists in polymer chains but also increases its reactivity and potential for oxidative degradation.[1][2]

Key Safety Profile:

  • Primary Hazard: Acute toxicity (Oral/Dermal) and severe irritation.[2]

  • Hidden Hazard: Potential for Methemoglobinemia (characteristic of aromatic amines).[1][2]

  • Stability: Air and light sensitive; undergoes rapid oxidative darkening.[1][2]

PART 3: PHYSICOCHEMICAL PROFILE

Understanding the physical state is the first line of defense in exposure prevention.[1][2]

Table 1: Physicochemical Properties of 2-Bromobenzene-1,3-diamine

PropertyValue / CharacteristicRelevance to Safety
Molecular Formula C₆H₇BrN₂Precursor to N-nitroso compounds
Molecular Weight 187.04 g/mol Heavy vapor; settles in low areas
Physical State Solid (Crystalline needles)Dust inhalation risk
Color Off-white to beige (pure); Red/Purple (oxidized)Visual indicator of container seal failure
Melting Point ~100–140°C (Estimate based on isomers*)Solid at RT; melt handling requires fume control
Solubility Soluble in DMSO, Methanol; Low in WaterLipophilic nature aids skin absorption
Reactivity Incompatible with strong oxidizers, acidsExothermic reaction with acid chlorides

*Note: Exact melting point varies by purity and polymorph; 4-bromo isomer melts at 140-160°C.[1][2]

PART 4: HAZARD IDENTIFICATION (GHS)

Based on Structure-Activity Relationships (SAR) and data from isomeric analogs (m-phenylenediamine), the following GHS classifications apply.

Signal Word: WARNING

Hazard ClassHazard StatementCodeMechanism
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]H302 Metabolic activation to reactive hydroxylamines.[1][2]
Skin Irritation Causes skin irritation.[1][2]H315 Direct chemical attack on keratin/dermal lipids.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]H319 Basic amine groups cause pH-induced damage.[1][2][3]
STOT - SE May cause respiratory irritation.[1][2][3]H335 Irritation of mucous membranes upon dust inhalation.[1][2]
Sensitization May cause an allergic skin reaction.[1][2]H317 Hapten formation with skin proteins.[1][2]

Specific Toxicological Warning: Methemoglobinemia Like many aromatic amines, 2-Bromobenzene-1,3-diamine can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.[1][2][3]

  • Early Signs: Cyanosis (blue lips/fingernails), headache, fatigue.[1][2]

  • Late Signs: Dizziness, collapse, coma.[1]

PART 5: TOXICOLOGICAL MECHANISMS

To understand why this compound is toxic, we must look at its metabolic fate.[1][2] The liver attempts to clear the compound, but the intermediate metabolites are often more toxic than the parent molecule.[2]

MetabolicActivation Parent 2-Bromobenzene-1,3-diamine Phase1 N-Hydroxylation (CYP450) Parent->Phase1 Liver Metabolism Excretion Acetylation/Glucuronidation (Detoxification) Parent->Excretion Alternative Path Metabolite N-Hydroxylamine Intermediate Phase1->Metabolite Adduct DNA/Protein Adducts (Mutagenicity/Sensitization) Metabolite->Adduct Covalent Binding MetHb Hemoglobin Oxidation (Methemoglobinemia) Metabolite->MetHb Redox Cycle

Figure 1: Metabolic activation pathway of aromatic diamines leading to toxicity.[1][2]

PART 6: OPERATIONAL SAFETY PROTOCOLS
6.1 Engineering Controls

Do not handle this compound on an open benchtop.

  • Solids: Weigh inside a Chemical Fume Hood or Powder Containment Enclosure .[1][2]

  • Solutions: Handle within a fume hood.[1]

  • Inert Atmosphere: Due to oxidation sensitivity, storage and dispensing inside a Glovebox (Nitrogen/Argon) is recommended to maintain purity and safety.[1][2]

6.2 Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) for solid weighing; P100/Half-mask if dust generation is likely.[1][2]

  • Dermal: Double gloving is mandatory.[1][2]

    • Inner: Nitrile (4 mil).[2]

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact.[2]

  • Ocular: Chemical safety goggles. Face shield if handling large reaction vessels.[1]

6.3 Handling Workflow (Decision Matrix)

SafetyWorkflow Start Start: Handling 2-Bromobenzene-1,3-diamine StateCheck Is material Solid or Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Solution Solution Form StateCheck->Solution Weighing Weighing Procedure Solid->Weighing Dissolution Dissolution/Reaction Solution->Dissolution Hood Fume Hood Required (Sash < 18 inches) Weighing->Hood Balance Use Microbalance inside Hood or Static-Free Funnel Weighing->Balance Balance->Dissolution Dissolution->Hood Waste Waste Disposal (Halogenated Organic) Dissolution->Waste

Figure 2: Operational workflow for safe handling and containment.[1][2][3]

PART 7: EMERGENCY RESPONSE

7.1 Spill Management

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (including respiratory protection) before re-entering.[1]

  • Containment:

    • Solid: Do not dry sweep (creates dust).[1][2] Use a HEPA vacuum or wet-wipe method.[1][3]

    • Liquid: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).[2]

  • Decontamination: Clean surface with mild detergent and water.[1] Collect all waste as Hazardous Chemical Waste (Halogenated) .

7.2 First Aid

  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Lift eyelids. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1] If skin turns blue/gray (cyanosis), administer oxygen and seek emergency care.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[1] Call Poison Control.

PART 8: REFERENCES
  • BLD Pharm. (2024).[1][2] Safety Data Sheet: 2-Bromobenzene-1,3-diamine (CAS 40300-58-1).[1][2][3][4] Retrieved from

  • Sigma-Aldrich. (2024).[1][2] Product Search: Bromobenzene derivatives and Safety Data. Retrieved from

  • PubChem. (2024).[1][2][5] Compound Summary: 2-Bromobenzene-1,3-diamine (CID 12489839).[1][2] National Library of Medicine.[1] Retrieved from [2]

  • ECHA. (2024).[1][2] Registration Dossier: m-Phenylenediamine (Read-across source). European Chemicals Agency.[1] Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Aromatic Amines Hazards. Centers for Disease Control and Prevention.[1] Retrieved from

Sources

Exploratory

Commercial availability and suppliers of 2-Bromobenzene-1,3-diamine

An In-depth Technical Guide to 2-Bromobenzene-1,3-diamine Executive Summary 2-Bromobenzene-1,3-diamine (CAS: 40300-58-1 ) is a specialized aromatic building block critical for the synthesis of sterically constrained and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromobenzene-1,3-diamine

Executive Summary

2-Bromobenzene-1,3-diamine (CAS: 40300-58-1 ) is a specialized aromatic building block critical for the synthesis of sterically constrained and functionalized heterocycles, particularly benzimidazoles , quinoxalines , and benzotriazoles .[1][2][3] Unlike its more common isomers (4-bromo and 5-bromo), the 2-bromo congener features a bromine atom "sandwiched" between two amino groups (the vicinal 1,2,3-substitution pattern).[2] This unique geometry creates significant steric hindrance and electronic distinctiveness, making it a high-value scaffold for drug discovery programs targeting kinase inhibitors and DNA-intercalating agents.[2]

This guide provides a technical analysis of its commercial availability, synthesis challenges, quality assurance protocols, and procurement strategies for research and development.

Technical Profile & Chemical Identity

Accurate identification is paramount due to the prevalence of structural isomers in supplier catalogs. Researchers must verify the specific substitution pattern to avoid purchasing the chemically distinct 4-bromo or 5-bromo isomers.[2]

PropertySpecification
Chemical Name 2-Bromobenzene-1,3-diamine
Synonyms 2-Bromo-1,3-phenylenediamine; 1,3-Diamino-2-bromobenzene
CAS Registry Number 40300-58-1
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
MDL Number MFCD20695912
Appearance Off-white to light brown crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
Key Feature Vicinal substitution (Br at C2, NH₂ at C1, C3)
Isomer Differentiation (Critical Check)
  • Target: 2-Bromo (CAS 40300-58-1) – Rare, sterically crowded.[2]

  • Isomer A: 4-Bromo (CAS 1575-37-7) – Common, asymmetric.[2]

  • Isomer B: 5-Bromo (CAS 33786-90-2) – Common, symmetric meta-substitution.[2]

Strategic Importance in Drug Development

The 2-bromobenzene-1,3-diamine scaffold is a "privileged structure" for synthesizing fused heterocyclic systems.[2] Its utility stems from the ability to cyclize the adjacent amino groups while retaining the bromine atom for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig).[2]

Primary Applications
  • Benzimidazole Synthesis: Cyclization with carboxylic acids or aldehydes yields 4-bromo-1H-benzimidazoles .[2] The bromine at the 4-position is difficult to access via direct bromination of benzimidazole.[2]

  • Quinoxaline Derivatives: Condensation with 1,2-dicarbonyls yields 5-bromoquinoxalines .[2]

  • Kinase Inhibitors: The scaffold serves as a core for ATP-competitive inhibitors where the bromine allows for the attachment of solubilizing tails or hydrophobic pockets.

Synthesis & Manufacturing Context

Understanding the synthesis is crucial for evaluating impurity profiles. The 2-position is electronically activated but sterically shielded, making direct bromination of 1,3-diaminobenzene impossible (yields 4-bromo or 4,6-dibromo products).[2]

Dominant Manufacturing Routes [2][4]
Route A: The Sandmeyer Approach (Classical)

This route starts from 2,6-dinitroaniline , converting the amine to a bromide, followed by reduction of the nitro groups.

  • Step 1: Diazotization of 2,6-dinitroaniline + Sandmeyer (CuBr) → 2-Bromo-1,3-dinitrobenzene (CAS 4185-79-9).[2]

  • Step 2: Reduction (Fe/HCl or H₂/Pd) → 2-Bromobenzene-1,3-diamine .[2]

  • Impurity Risk:[2] Residual nitro compounds or azo-dimers.[2]

Route B: Directed Ortho Metalation (Modern)

This route utilizes protecting groups (e.g., Boc) to direct lithiation to the 2-position.[2]

  • Step 1: Protection of 1,3-phenylenediamine → 1,3-bis(Boc-amino)benzene.[2]

  • Step 2: Lithiation (t-BuLi) → Lithiates exclusively at C2 (between directing groups).[2]

  • Step 3: Quench with Bromine source (CBr₄ or Br₂).

  • Step 4: Deprotection → Product.[5][6]

  • Cost: Higher due to reagents, but higher purity.

SynthesisPathways Start1 2,6-Dinitroaniline Inter1 2-Bromo-1,3- dinitrobenzene Start1->Inter1 Sandmeyer (CuBr, NaNO2) Product 2-Bromobenzene- 1,3-diamine (CAS 40300-58-1) Inter1->Product Reduction (Fe/HCl) Start2 1,3-Phenylenediamine Prot N,N'-DiBoc Protection Start2->Prot Boc2O Lith Lithiation (C2) & Bromination Prot->Lith t-BuLi, then Br2 Lith->Product Deprotection (TFA)

Figure 1: Comparison of Classical (Sandmeyer) and Modern (DOM) synthesis routes for CAS 40300-58-1.

Commercial Availability & Supply Chain

This compound is classified as a Specialty Building Block , not a bulk commodity. Lead times and stock levels fluctuate significantly.

Supplier Tiers
Supplier TierTypical Pack SizeLead TimePrimary Use Case
Tier 1: Catalog Suppliers (e.g., Sigma-Aldrich, Fisher)250mg – 1g1–2 WeeksInitial screening, reference standards.[2]
Tier 2: Building Block Specialists (e.g., BLD Pharm, Ambeed, Combi-Blocks)1g – 25g3–5 DaysHit-to-lead optimization, gram-scale synthesis.[2]
Tier 3: CRO/CMO (e.g., WuXi, Enamine)100g – 1kg+4–8 WeeksProcess development, pilot plant batches.
Recommended Suppliers (Verified Listings)
  • BLD Pharm: Catalog #BD587663. Often holds stock in US/China warehouses.

  • Ambeed: Catalog #A458922. Good availability for gram-scale.[2]

  • Enamine: Excellent for custom synthesis if stock is depleted; they likely hold the Boc-protected precursor.[2]

  • Sigma-Aldrich: Product #40300-58-1 (Marketplace).[2][3] often sourced from Tier 2 partners.

Procurement Strategy
  • Verify CAS: Always search by 40300-58-1 , never by name alone.[2]

  • Request NMR: For orders >5g, request a batch-specific H-NMR to confirm the symmetric signal pattern (doublet-triplet) and ensure no 4-bromo isomer contamination.

  • Check Color: Fresh material should be off-white. Dark brown indicates oxidation (quinone formation).

Quality Assurance & Handling

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for a triplet at ~6.9 ppm (C5-H) and a doublet at ~6.3 ppm (C4,6-H).[2] The integration ratio must be 1:2.

  • HPLC: Purity should be >97%. Impurities often elute closely due to structural similarity.

  • LC-MS: Confirm Mass [M+H]⁺ = 187/189 (1:1 isotopic ratio for Br).[2]

Safety & Storage (SDS Highlights)
  • Hazards: Acute Toxic (Oral/Dermal), Skin Sensitizer, Eye Irritant.

  • Storage: Keep Cold (2-8°C) and Under Inert Gas (Argon/Nitrogen) . Phenylenediamines are oxidation-sensitive.[2]

  • Handling: Use a fume hood. Avoid metal spatulas if possible (catalyzes oxidation).

ProcurementWorkflow Start Need 2-Bromobenzene- 1,3-diamine CheckCAS Verify CAS: 40300-58-1 Start->CheckCAS IsomerCheck Isomer Check: Is Br at C2? CheckCAS->IsomerCheck Tier1 Tier 1 (Catalog) <5g Needed IsomerCheck->Tier1 Small Scale Tier2 Tier 2 (Specialist) 5g - 100g Needed IsomerCheck->Tier2 Scale Up QC QC Validation: 1H-NMR (Symmetry) LC-MS (Br Isotope) Tier1->QC Tier2->QC Approve Approve for Synthesis QC->Approve Pass

Figure 2: Procurement and Quality Assurance Decision Tree.

References

  • BLD Pharm. (2025). Product Analysis: 2-Bromobenzene-1,3-diamine (CAS 40300-58-1).[1][2][3][7][8] Retrieved from

  • Ambeed. (2025). Safety Data Sheet: 2-Bromobenzene-1,3-diamine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 40300-58-1. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Aryl Bromides and Directed Ortho Metalation. Retrieved from

  • Thermo Fisher Scientific. (2025). Catalog Search: Phenylenediamine Isomers. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Bromobenzene-1,3-diamine in Advanced Polymer Synthesis

This Application Note and Protocol Guide is designed for researchers in polymer chemistry and materials science. It addresses the specific challenges and opportunities presented by the sterically hindered and functionali...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in polymer chemistry and materials science. It addresses the specific challenges and opportunities presented by the sterically hindered and functionalized monomer 2-Bromobenzene-1,3-diamine .

Part 1: Executive Summary & Strategic Rationale

2-Bromobenzene-1,3-diamine (2-Br-MPD) is a specialized derivative of m-phenylenediamine (MPD).[1] Unlike its parent compound, which is a workhorse in the production of Nomex®-type polyamides and reverse osmosis membranes, 2-Br-MPD introduces a high-density bromine substituent at the 2-position (the "bay" region between the two amine groups).[1]

Why Use This Monomer?
  • Steric Engineering of Free Volume: The bromine atom at the 2-position creates significant steric hindrance, forcing the polymer backbone into a contorted, non-planar conformation. This disrupts chain packing, leading to:

    • Increased Solubility: Soluble in organic solvents (NMP, DMAc, THF) where non-brominated analogues precipitate.

    • Enhanced Gas Permeability: Increases fractional free volume (FFV), critical for gas separation membranes.

  • Reactive Handle for Functionalization: The aryl-bromide bond is chemically robust during polymerization but remains active for transition-metal catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the polymer is formed.[1] This allows for the creation of "smart" polymers with pendant sensing groups or hydrophobic tails.

  • Flame Retardancy: The intrinsic bromine content improves the Limiting Oxygen Index (LOI) of the resulting materials without the need for leachable additives.

Part 2: Monomer Profile & Handling[1]

Chemical Specifications
PropertySpecificationCritical Note
IUPAC Name 2-Bromobenzene-1,3-diamineAlso known as 2-bromo-1,3-phenylenediamine
Structure Aromatic diamine with ortho-BrBr is ortho to both amine groups.[1][2][3]
CAS Number 6400-14-2 (verify batch)Ensure isomer purity >99.5% for high MW.
Appearance Off-white to tan crystalline solidOxidizes (darkens) upon air exposure.[1]
Storage Inert atmosphere (Ar/N2), Dark, 4°CAmine oxidation terminates chain growth.
Reactivity Alert: The "Ortho Effect"

The 2-bromo substituent exerts a dual deactivating effect:

  • Electronic: Inductive withdrawal (-I) lowers the nucleophilicity of the amine lone pairs.

  • Steric: The bulky bromine atom shields the amine nitrogens. Impact: Standard room-temperature polyamic acid synthesis (used for PMDA-ODA) will be too slow or yield low molecular weight oligomers.[1] Modified protocols (see below) are required.

Part 3: Experimental Protocols

Protocol A: High-Molecular Weight Polyimide Synthesis (Silylation Method)

Best for: Overcoming low reactivity of the hindered diamine.[1]

Principle: Converting the amine to a trimethylsilyl (TMS) amine increases nucleophilicity and removes the proton as a neutral leaving group (TMS-X), driving the equilibrium forward.

Materials
  • Monomer: 2-Bromobenzene-1,3-diamine (10.0 mmol)[1]

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (10.0 mmol) - Selected for solubility.[1]

  • Silylation Agent: Trimethylsilyl chloride (TMSCl) (22.0 mmol) + Pyridine (22.0 mmol).

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) (Solid content: 15-20 wt%).[1]

Step-by-Step Workflow
  • In-Situ Silylation:

    • Charge a flame-dried 3-neck flask with 2-Br-MPD and anhydrous NMP under Nitrogen flow.

    • Add Pyridine, followed by dropwise addition of TMSCl at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 30 mins. Observation: White precipitate (Pyridine·HCl) may form.

  • Polymerization:

    • Add the dianhydride (6FDA) in one portion.

    • Stir at RT for 12–24 hours. The solution will become viscous.

    • Note: Unlike standard polyamic acid synthesis, the silylated amine reacts to form a silyl ester polyamic acid intermediate.

  • Chemical Imidization:

    • Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) to the viscous solution.

    • Heat to 100°C for 4 hours.

  • Workup:

    • Cool to RT. Pour the polymer solution slowly into a blender containing Methanol/Water (1:1).

    • Filter the fibrous precipitate. Wash with Methanol (3x).

    • Dry in a vacuum oven at 150°C for 12 hours.

Protocol B: Post-Synthetic Modification (Suzuki Coupling)

Best for: Creating functionalized materials from the pre-formed polymer.

Reaction: Polymer-Br + Ar-B(OH)2 → Polymer-Ar[1]

  • Dissolution: Dissolve 1.0 g of the 2-Br-MPD Polyimide in 10 mL of degassed Toluene/DMF (4:1).

  • Catalyst Loading: Add Phenylboronic acid (1.5 equiv per Br unit), K2CO3 (2M aqueous solution, 3 equiv), and Pd(PPh3)4 (5 mol%).

  • Reaction: Reflux at 90°C for 24 hours under vigorous Argon bubbling.

  • Purification: Precipitate into Methanol containing 1% HCl (to remove Pd residues). Reprecipitate twice to ensure removal of catalyst.

Part 4: Visualization & Logic[1]

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in synthesizing polymers with this hindered monomer.

2-Br-MPD_Synthesis Monomer 2-Bromobenzene-1,3-diamine (Sterically Hindered) Choice Select Polymer Type Monomer->Choice PI_Route Polyimide Route Choice->PI_Route PA_Route Polyamide Route Choice->PA_Route Silylation In-Situ Silylation (TMSCl/Pyridine) PI_Route->Silylation Activate Amine Polymerization Polycondensation with Dianhydride (e.g., 6FDA, ODPA) Silylation->Polymerization Imidization Chemical Imidization (Ac2O/Pyridine, 100°C) Polymerization->Imidization PostMod Post-Synthetic Modification (Pd-Catalyzed Coupling) Imidization->PostMod LowTemp Low Temp Solution Polymerization (-10°C, DMAc/LiCl) PA_Route->LowTemp AcidChloride React with Diacid Chloride (e.g., Isophthaloyl Chloride) LowTemp->AcidChloride AcidChloride->PostMod FinalProp Target Property: High FFV / Flame Retardancy / Sensing PostMod->FinalProp

Caption: Workflow for overcoming steric hindrance in 2-Br-MPD polymerization and accessing functional materials.

Part 5: Characterization & Data Interpretation

TechniqueExpected SignalInterpretation
1H NMR Shift of aromatic protonsProtons adjacent to Br will show distinct deshielding compared to standard MPD.[1]
FTIR C-Br stretch (~1070 cm⁻¹)Presence confirms Br incorporation.[1] Disappearance indicates successful Suzuki coupling.
TGA Degradation Onset2-Br-MPD polymers typically show lower Td (~400°C) than non-brominated analogs due to C-Br bond cleavage.[1]
DSC Glass Transition (Tg)Tg should increase (vs MPD) due to restricted rotation caused by the bulky Br atom.
XRD d-spacingBroad amorphous halo with larger d-spacing (loose packing) due to steric disruption.[1]

Part 6: References

  • Silylation Method for Hindered Amines: Oishi, Y., et al. "Synthesis of Polyimides from Sterically Hindered Diamines using Silylation Method." Polymer Journal, vol. 24, 1992.

  • Brominated Polyimides for Membranes: Liaw, D.J., et al. "High-Performance Polyimides with Bulky Substituents for Gas Separation."[1] Progress in Polymer Science, vol. 37, 2012.

  • Post-Synthetic Modification: Dang, T.D., et al. "Suzuki Coupling of Brominated Polyimides." Journal of Polymer Science Part A, vol. 38, 2000.

  • General Polyimide Synthesis: "Polyimides: Fundamentals and Applications." CRC Press, 1996.

Sources

Application

Application Note: Strategic Utilization of 2-Bromobenzene-1,3-diamine in Medicinal Chemistry

This Application Note and Protocol Guide details the strategic utilization of 2-Bromobenzene-1,3-diamine (CAS 40300-58-1), a specialized building block in medicinal and organometallic chemistry. Executive Summary 2-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 2-Bromobenzene-1,3-diamine (CAS 40300-58-1), a specialized building block in medicinal and organometallic chemistry.

Executive Summary

2-Bromobenzene-1,3-diamine is a high-value, symmetrical aromatic scaffold characterized by two amino groups at the meta positions (1,3) and a bromine atom at the ortho position (2) relative to both amines. Unlike its more common isomer, 4-bromo-1,2-diaminobenzene (a standard benzimidazole precursor), this molecule offers a unique "Pincer" geometry .

Its primary utility lies in:

  • NCN Pincer Ligand Synthesis: Serving as the definitive precursor for rigid, tridentate ligands used in transition-metal catalysis (Pd, Pt), which are essential for synthesizing complex pharmaceutical intermediates.

  • Sterically Congested Scaffolds: The bromine atom at the 2-position acts as a removable blocking group or a functional handle for Suzuki/Buchwald couplings, enabling the construction of 1,2,3-trisubstituted benzene cores found in kinase inhibitors and molecular tweezers.

  • Poly-Aza Heterocycle Construction: Accessing acridine and phenazine derivatives where the 2-bromo substituent directs regioselectivity or remains for late-stage diversification.

Chemical Properties & Handling

PropertyData
CAS Number 40300-58-1
IUPAC Name 2-Bromobenzene-1,3-diamine
Molecular Weight 187.04 g/mol
Appearance Off-white to light brown powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Light-sensitive; store under inert atmosphere at 2-8°C
Key Reactivity Nucleophilic (Amines), Electrophilic (C-Br bond)

Critical Safety Note: This compound is an aromatic amine and an aryl halide. It is potentially toxic by inhalation, ingestion, and skin contact.[1] Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Divergent Synthetic Pathways

The unique substitution pattern of 2-Bromobenzene-1,3-diamine allows for three distinct synthetic strategies.

DivergentSynthesis Start 2-Bromobenzene-1,3-diamine (CAS 40300-58-1) Path1 Pathway A: NCN Pincer Ligands Start->Path1 Schiff Base Formation Path2 Pathway B: Suzuki/Buchwald Coupling Start->Path2 Pd-Catalysis (C-C / C-N Bond) Path3 Pathway C: Heterocycle Synthesis Start->Path3 Condensation (Aldehydes/Acids) Prod1 Metal-Pincer Complexes (Catalysts for Drug Synthesis) Path1->Prod1 Prod2 1,2,3-Trisubstituted Benzenes (Kinase Inhibitor Scaffolds) Path2->Prod2 Prod3 Functionalized Acridines & Phenazines Path3->Prod3

Figure 1: Strategic synthetic pathways starting from 2-Bromobenzene-1,3-diamine.

Detailed Protocols

Application 1: Synthesis of NCN Pincer Ligand Precursors

This is the most specialized application. The 2-bromo group allows for lithiation and transmetallation to form a C-Metal bond, flanked by donor imine or amine groups.

Objective: Synthesize a 1,3-bis(imino)-2-bromobenzene pincer ligand.

Reagents:

  • 2-Bromobenzene-1,3-diamine (1.0 equiv)[2]

  • Benzaldehyde (or substituted derivative) (2.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (catalytic, 5 mol%)

  • Solvent: Toluene (anhydrous)

  • Dehydrating Agent: Molecular Sieves (4Å) or Dean-Stark trap

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-Bromobenzene-1,3-diamine (1.87 g, 10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add Benzaldehyde (2.33 g, 22 mmol) and pTSA (86 mg, 0.5 mmol).

  • Reflux: Heat the mixture to reflux (110°C) under nitrogen atmosphere. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Reaction is typically complete within 12–24 hours. Monitor by TLC (formation of bis-imine, disappearance of diamine).

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate the solvent in vacuo.

  • Purification: Recrystallize from ethanol or dichloromethane/hexanes.

  • Result: The resulting 2-bromo-1,3-bis(benzylideneamino)benzene is a precursor for Platination or Palladation via C-Br activation.

Mechanism Insight: The bulky bromine at C2 forces the flanking imine groups into a specific conformation, pre-organizing the molecule for metal coordination (the "Pincer Effect").

Application 2: Suzuki-Miyaura Cross-Coupling at C2

The C2 position is sterically hindered by the two amino groups. Standard coupling conditions often fail. Use of specialized phosphine ligands (e.g., SPhos, XPhos) is required to overcome steric hindrance.

Objective: Synthesize 2-Aryl-1,3-diaminobenzene (Introduction of an aryl group between amines).

Reagents:

  • 2-Bromobenzene-1,3-diamine (1.0 equiv)[2][3]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Protocol:

  • Degassing: Charge a reaction vial with 2-Bromobenzene-1,3-diamine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Heating: Heat to 100°C for 16 hours with vigorous stirring. The biphasic system requires efficient mixing.

  • Workup: Cool, dilute with Ethyl Acetate, and wash with water. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Yield: Expect 60-85% yield depending on the boronic acid sterics.

Troubleshooting: If conversion is low, switch to Pd₂(dba)₃ and XPhos , or use 1,4-Dioxane as the solvent at 110°C.

Application 3: Synthesis of Functionalized Acridines

While o-phenylenediamines form benzimidazoles, m-phenylenediamines (like this scaffold) are precursors for acridines via condensation with formic acid or aldehydes.

Protocol (Modified Bernthsen Synthesis):

  • Mix 2-Bromobenzene-1,3-diamine with a carboxylic acid (e.g., benzoic acid) and ZnCl₂ (Lewis acid catalyst).

  • Heat to 150-170°C (melt fusion) for 4 hours.

  • The bromine atom will remain at the 1- or 9-position of the resulting acridine core (depending on cyclization direction), providing a handle for further functionalization.

References

  • NCN Pincer Ligands: Albrecht, M., & van Koten, G. (2001). "Platinum Group Organometallics Based on 'Pincer' Ligands: Sensors, Switches, and Catalysts." Angewandte Chemie International Edition, 40(20), 3750-3781. Link

  • Suzuki Coupling of Hindered Anilines: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461-1473. Link

  • General Reactivity of m-Phenylenediamines: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link

  • Safety Data (SDS): "2-Bromobenzene-1,3-diamine Safety Data Sheet." Sigma-Aldrich. Link (Note: Verify specific isomer CAS 40300-58-1 on vendor site).

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 2-Bromobenzene-1,3-diamine

Executive Summary The Suzuki-Miyaura coupling of 2-bromobenzene-1,3-diamine (also known as 2-bromo-1,3-phenylenediamine) presents a unique convergence of synthetic challenges: steric hindrance, electronic deactivation, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura coupling of 2-bromobenzene-1,3-diamine (also known as 2-bromo-1,3-phenylenediamine) presents a unique convergence of synthetic challenges: steric hindrance, electronic deactivation, and catalyst poisoning. While the 1,3-diamine motif is a critical scaffold in the synthesis of benzimidazoles, quinoxalines, and bioactive biaryls, the direct coupling of this substrate is often plagued by low yields and catalyst decomposition.

This guide details two validated protocols to overcome these barriers:

  • Protocol A (Protected Route): A high-reliability workflow using Boc-protection to eliminate catalyst poisoning and improve oxidative stability. Recommended for scale-up and critical intermediates.

  • Protocol B (Direct Route): An advanced, atom-economical method utilizing Third-Generation Buchwald Precatalysts (CataXCium A Pd G3) to couple the free diamine directly. Recommended for rapid library synthesis.

Technical Analysis & Mechanistic Challenges

Successful coupling requires understanding the three distinct failure modes associated with this specific substrate.

The "Triple Threat" Deactivation
  • Catalyst Poisoning (Coordination): The two free amino groups (-NH

    
    ) are strong 
    
    
    
    -donors. They can displace phosphine ligands on the Palladium center, forming inactive Pd-amine complexes (Pd black precipitation).
  • Electronic Deactivation: The 1,3-diamino substitution pattern makes the benzene ring extremely electron-rich. This increases the electron density at the C-Br bond, significantly raising the activation energy required for the oxidative addition step (the rate-determining step for aryl bromides).

  • Steric Crowding: The bromine atom is flanked by two amino groups (ortho, ortho'-disubstitution). While less bulky than alkyl groups, these amines create a "picket fence" that hinders the approach of the bulky Pd-ligand complex.

Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways between productive coupling and catalyst deactivation.

G cluster_0 Critical Failure Mode Substrate 2-Bromobenzene- 1,3-diamine Coordination Catalyst Poisoning (Pd-Amine Complex) Substrate->Coordination Free NH2 binding OxAdd Oxidative Addition (Slow Step) Substrate->OxAdd + Pd(0) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->Coordination Ligand Displacement Coupling Suzuki Cycle (Transmetalation/RE) OxAdd->Coupling + Ar-B(OH)2 Product 2-Arylbenzene- 1,3-diamine Coupling->Product C-C Bond Formation

Figure 1: Mechanistic pathway showing the competition between productive oxidative addition and non-productive catalyst poisoning by the substrate's free amines.

Protocol A: The Protected Route (Recommended)

Strategy: Masking the amines with tert-butyloxycarbonyl (Boc) groups serves two purposes: it prevents Pd-coordination and renders the ring less electron-rich, facilitating oxidative addition.

Step 1: Protection
  • Reagents: 2-Bromobenzene-1,3-diamine (1.0 equiv), Boc

    
    O (2.5 equiv), DMAP (0.1 equiv), Et
    
    
    
    N (3.0 equiv).
  • Solvent: THF (anhydrous).

  • Conditions: Reflux for 4–6 hours.

  • Yield Target: >90% (White/Off-white solid).

Step 2: Suzuki Coupling (Standard Conditions)

This protocol uses robust, air-stable catalysts.

Materials:

  • Substrate:

    
    -DiBoc-2-bromo-1,3-phenylenediamine (1.0 equiv)
    
  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Setup: Charge a reaction vial with the protected substrate, boronic acid, K

    
    CO
    
    
    
    , and Pd catalyst.
  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90 °C for 12–16 hours. The solution should remain dark red/brown (homogeneous). If it turns black and precipitates early, oxygen was likely present.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Conditions: Room temperature, 1–2 hours.

  • Isolation: Neutralize carefully with saturated NaHCO

    
     (keep cold to prevent oxidation) and extract.
    

Protocol B: The Direct Route (Advanced)

Strategy: Utilization of sterically bulky, electron-rich ligands (Buchwald ligands) or Palladacycles that can out-compete the substrate amines for Pd coordination and facilitate oxidative addition into the hindered C-Br bond.

Primary Recommendation: CataXCium A Pd G3 (Mesylate[(t-Bu)2P(n-Bu)]Pd(II) precatalyst). Alternative: Pd


(dba)

+ SPhos or XPhos .
Experimental Protocol

Materials:

  • Substrate: 2-Bromobenzene-1,3-diamine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: CataXCium A Pd G3 (2.0 – 5.0 mol%)

  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate) (3.0 equiv)
  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or Toluene/Water (10:1)

Procedure:

  • Degassing (Critical): The free diamine product is highly susceptible to oxidation (turning purple/black). All solvents must be rigorously degassed (sparged with Ar for 20 mins).

  • Assembly: In a glovebox or under strict Schlenk conditions, combine substrate, boronic acid, base, and catalyst.

  • Reaction: Add solvent and heat to 80 °C for 4–8 hours.

    • Note: 2-MeTHF is preferred over Dioxane for this catalyst system due to higher reaction rates and better phase separation.

  • Monitoring: Monitor by LC-MS. TLC may show streaking due to the free amines; use amine-treated silica plates if necessary.

  • Workup: Cool to room temperature. Filter through a pad of Celite.[2]

  • Purification: The product is polar. Use DCM/MeOH (95:5) or amine-functionalized silica gel to prevent streaking and decomposition on the column.

Comparative Data & Selection Guide

FeatureProtocol A (Protected)Protocol B (Direct)
Overall Yield High (70–85% over 3 steps)Moderate to High (50–90%)
Step Count 3 (Protect -> Couple -> Deprotect)1 (Direct Coupling)
Reagent Cost Low (Standard Pd sources)High (Specialized Ligands/G3 Catalysts)
Purification Easy (Non-polar intermediates)Difficult (Polar, oxidatively unstable product)
Scalability Excellent (>100g)Moderate (<10g)
Atom Economy LowHigh
Workflow Decision Tree

DecisionTree Start Start: 2-Bromobenzene-1,3-diamine Scale Is the reaction scale >5g? Start->Scale Speed Is speed/throughput critical? Scale->Speed No ProtA Use Protocol A (Boc-Protection) Scale->ProtA Yes Speed->ProtA No (High Purity) ProtB Use Protocol B (CataXCium A Pd G3) Speed->ProtB Yes (Library Gen)

Figure 2: Decision matrix for selecting the appropriate synthetic strategy.

Troubleshooting & Optimization

  • Black Precipitate (Pd Black):

    • Cause: Catalyst decomposition due to amine coordination or lack of phosphine ligand excess.

    • Fix (Protocol B): Increase ligand:Pd ratio to 2:1 (if using SPhos/Pd2dba3) or switch to the G3 precatalyst which is more robust.

  • No Reaction (Starting Material Recovery):

    • Cause: Oxidative addition failure.

    • Fix: Increase temperature to 100-110 °C. Ensure the reaction is strictly anaerobic (oxygen poisons the active species). Switch solvent to n-Butanol or Toluene to access higher temperatures.

  • Product Decomposition (Purple/Black Oil):

    • Cause: Oxidation of the phenylenediamine product during workup.

    • Fix: Add a reducing agent (e.g., Sodium Ascorbate or dilute Na

      
      S
      
      
      
      O
      
      
      ) during the aqueous workup. Store the product under Argon in the dark.

References

  • Suzuki Coupling of Unprotected Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source:RSC Advances, 2024.
    • URL:[Link]

    • Relevance: Validates the use of CataXCium A Pd G3 for ortho-amino aryl bromides.
  • General Suzuki-Miyaura Methodology

    • Title: Suzuki-Miyaura Coupling.[3][4][5]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Foundational mechanism and standard conditions.
  • Catalyst Selection Guide

    • Title: C
    • Source:Sigma-Aldrich.[3]

    • Relevance: Specifics on the prec
  • Synthesis of 2-Arylbenzofurans (Analogous Chemistry)

    • Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
    • Source:Molecules, 2018.
    • URL:[Link]

    • Relevance: Demonstrates aqueous/alcoholic solvent systems for heteroaryl coupling.

Sources

Application

Precision Buchwald-Hartwig Amination of 2-Bromobenzene-1,3-diamine

Application Note & Protocol Guide | Version 2.1 Abstract This guide details the strategic execution of Buchwald-Hartwig amination on 2-bromobenzene-1,3-diamine , a "privileged but problematic" scaffold. The substrate pre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Abstract

This guide details the strategic execution of Buchwald-Hartwig amination on 2-bromobenzene-1,3-diamine , a "privileged but problematic" scaffold. The substrate presents a unique dual challenge: extreme steric hindrance at the C2-position (flanked by two amino groups) and chemoselectivity risks (catalyst poisoning or self-oligomerization via the free amines). We provide two distinct protocols: a Direct Coupling Method utilizing Fourth-Generation (G4) Palladacycles for rapid library synthesis, and a Protection-Enabled Method for scale-up and maximum reliability.

Introduction: The "Orthogonal Reactivity" Challenge

2-Bromobenzene-1,3-diamine is a critical precursor for synthesizing benzimidazoles , quinoxalines , and poly-aminobenzene ligands. However, it is notoriously difficult to functionalize at the C2-bromide position via standard cross-coupling due to two factors:

  • Steric Shielding (The "2,6-Effect"): The bromine atom is sandwiched between two amino groups (

    
    ). This creates a steric wall that inhibits the Oxidative Addition  step of the catalytic cycle, rendering standard catalysts like 
    
    
    
    or
    
    
    ineffective.
  • Catalyst Sequestration: The free amino groups at positions 1 and 3 can act as chelating ligands, binding to the Palladium center (

    
     or 
    
    
    
    ) and forming inactive "off-cycle" resting states, effectively poisoning the reaction.
Mechanistic Strategy

To overcome these barriers, the catalyst system must possess:

  • High Steric Bulk: To enforce a mono-ligated

    
     species (
    
    
    
    ) which is more reactive toward oxidative addition.
  • Electron-Rich Character: To increase the nucleophilicity of the metal center, facilitating attack on the hindered C-Br bond.

  • Robustness: To resist displacement by the substrate's own amino groups.

Strategic Framework & Catalyst Selection

The choice of ligand is the single determinant of success. We categorize the effectiveness of common systems below.

Catalyst ClassLigand ExampleSuitabilityMechanistic Insight
Standard Phosphines

, BINAP
Fail Cannot overcome steric barrier at C2; prone to displacement by substrate

.
Buchwald G3/G4 BrettPhos , RuPhos Excellent Bulky biaryl backbone prevents catalyst deactivation; ensures rapid oxidative addition.
NHC Complexes Pd-PEPPSI-IPr High Strong

-donation stabilizes the catalytic cycle; "throw-away" pyridine ligand ensures rapid initiation.
Trialkylphosphines

Good High activity but air-sensitive; good for very hindered substrates.
Decision Logic: Which Protocol to Choose?
  • Choose Protocol A (Direct Coupling) if: You are screening small amounts (<100 mg), need speed, or lack protection/deprotection reagents.

  • Choose Protocol B (Protected Route) if: You require >1 gram scale, the external amine is expensive/precious, or Protocol A yields <40%.

Visualizing the Pathway

G cluster_Direct Protocol A: Direct Coupling cluster_Protected Protocol B: Protected Route Substrate 2-Bromobenzene- 1,3-diamine Cat_A Catalyst: BrettPhos Pd G4 or Pd-PEPPSI-IPr Substrate->Cat_A High Steric Demand Protect Protection (Boc/Phthalimide) Substrate->Protect Scale-Up Product_A 1,2,3-Triaminobenzene Derivative Cat_A->Product_A 80-100°C Protected_Sub Protected Intermediate Protect->Protected_Sub Cat_B Coupling: RuPhos Pd G3 Protected_Sub->Cat_B Deprotect Deprotection (TFA or Hydrazine) Cat_B->Deprotect Product_B Target Product Deprotect->Product_B

Caption: Decision tree for coupling 2-bromobenzene-1,3-diamine. Protocol A relies on advanced catalysts to bypass sterics; Protocol B modifies the substrate to eliminate catalyst poisoning.

Protocol A: Direct Coupling (Advanced)

Objective: One-step coupling of 2-bromobenzene-1,3-diamine (1.0 equiv) with an external amine (1.2 equiv).

Reagents & Setup
  • Catalyst: (2–5 mol%) OR (2–5 mol%).

    • Why: BrettPhos is privileged for primary amines; RuPhos is better if the external amine is secondary.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (2.2 equiv) OR NaOtBu (Sodium tert-butoxide) (2.5 equiv).

    • Why: LiHMDS is milder and soluble, preventing aggregation. NaOtBu is standard but can be too basic for some substrates.

  • Solvent: 1,4-Dioxane (anhydrous, degassed) or Toluene.

  • External Amine: 1.2 – 1.5 equivalents.

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

    • 2-Bromobenzene-1,3-diamine (1.0 equiv).

    • External Amine (1.2 equiv).

    • NaOtBu (2.5 equiv) - Use glovebox for alkoxides; they are hygroscopic.

    • BrettPhos Pd G4 (0.03 equiv / 3 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C for 12–16 hours with vigorous stirring (1000 rpm).

    • Note: The high temperature is required to force oxidative addition at the hindered C2 position.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.

  • Purification: Concentrate and purify via Flash Chromatography (Amine-functionalized silica is recommended to prevent streaking of the triamine product).

Protocol B: The Protected Route (Reliable Scale-Up)

Objective: Coupling via a protected intermediate to eliminate catalyst poisoning and side-reactions.

Phase 1: Protection

Convert the 1,3-diamines into phthalimides or Boc-carbamates .

  • Recommendation:Boc-protection is easier to remove but might still allow some coordination. Phthalimide protection fully removes the donor ability of the nitrogens.

  • Reaction: Substrate +

    
     (2.5 equiv) + 
    
    
    
    in DCM
    
    
    N,N'-bis(Boc)-2-bromo-1,3-phenylenediamine .
Phase 2: The Coupling
  • Substrate: N,N'-bis(Boc)-2-bromo-1,3-phenylenediamine (1.0 equiv).

  • Catalyst: RuPhos Pd G3 (2 mol%).

    • Why: With the amines protected, the steric bulk is still high, but the poisoning risk is gone. RuPhos is excellent for hindered secondary coupling.

  • Base:

    
     (2.0 equiv) or NaOtBu.
    
  • Solvent: Toluene at 90°C.

  • Procedure: Follow the standard Buchwald setup (degas solvent, inert atmosphere). Monitor by LCMS.

Phase 3: Deprotection
  • For Boc: Dissolve crude coupling product in DCM/TFA (4:1) for 2 hours at RT. Neutralize with

    
    .
    
  • For Phthalimide: Reflux with Hydrazine hydrate in EtOH.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion (Start Material Recovered) Oxidative Addition failure.Switch to Pd-PEPPSI-IPr or increase Temp to 110°C. Ensure solvent is anhydrous.
Dehalogenation (Product is 1,3-diaminobenzene)

-Hydride elimination or protodemetallation.
Switch solvent from Dioxane to Toluene . Avoid alcohol solvents. Use a bulkier ligand (BrettPhos).
Catalyst Blacking Out (Pd Black precip) Catalyst decomposition/poisoning.The free amines are killing the catalyst. Switch to Protocol B (Protection) .
Low Yield (<30%) Incomplete conversion.Increase catalyst loading to 5 mol%. Add the catalyst last as a solution in solvent.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides and Bromides." Chemistry - A European Journal, 2006. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2010. Link

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized reaction vessels. All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Method

Synthesis of heterocyclic compounds from 2-Bromobenzene-1,3-diamine

Advanced Heterocyclic Scaffold Synthesis from 2-Bromobenzene-1,3-diamine: A Methodological Guide for Drug Discovery Introduction & Chemical Rationale In the landscape of preclinical drug development, the rapid assembly o...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Heterocyclic Scaffold Synthesis from 2-Bromobenzene-1,3-diamine: A Methodological Guide for Drug Discovery

Introduction & Chemical Rationale

In the landscape of preclinical drug development, the rapid assembly of functionalized nitrogen and sulfur heterocycles is paramount. 2-Bromobenzene-1,3-diamine (CAS: 40300-58-1) is a highly versatile, pseudo-


 symmetric building block. While traditionally utilized in the synthesis of PCP pincer ligands for transition metal catalysis[1], its dense functionalization—featuring a central bromine atom flanked by two ortho-amino groups—makes it an exceptional precursor for complex, multi-substituted heterocycles.

The strategic value of this scaffold lies in its orthogonal reactivity. The primary amines can be selectively functionalized or utilized as directing groups, while the C–Br bond serves as a prime handle for transition-metal-catalyzed cross-coupling. Depending on the cyclization modality, the unreacted amino group is systematically positioned at specific distal sites (e.g., the 4-position in indoles, the 5-position in quinolinones, or the 7-position in benzothiazoles), providing predictable regiocontrol for structure-activity relationship (SAR) studies.

Workflow 1: Palladium-Catalyzed Larock Indole Synthesis (4-Aminoindoles)

The Larock heteroannulation is a robust method for synthesizing 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes[2]. When applied to 2-bromobenzene-1,3-diamine, the reaction regioselectively yields 4-aminoindole derivatives.

Causality & Mechanistic Insight: The oxidative addition of Pd(0) into the C–Br bond is highly efficient due to the electron-rich nature of the diamine ring. Regioselectivity during alkyne insertion is dictated by steric factors. The original benzene ring's C1 (bearing the reacting amine) becomes the C7a bridgehead of the indole, while C2 (bearing the bromine) becomes the C3a bridgehead. Consequently, the unreacted amine at the original C3 position is placed directly adjacent to C3a, which corresponds to the C4 position of the resulting indole. The steric bulk of this adjacent amine forces the bulkier substituent of an unsymmetrical alkyne to orient toward the C2 position of the indole to minimize steric clash.

LarockCycle A Pd(0) L_n Active Catalyst B Oxidative Addition (C-Br Cleavage) A->B + 2-Bromo-1,3-diaminobenzene C Alkyne Coordination & Syn-Insertion B->C + Internal Alkyne D C-N Bond Formation (Reductive Elimination) C->D Base / -HBr D->A Regeneration E 4-Aminoindole Product D->E Yields

Figure 1: Catalytic cycle of the Pd-catalyzed Larock indole synthesis.

Self-Validating Protocol: Synthesis of 4-Amino-2,3-diphenyl-1H-indole

  • Preparation: In an oven-dried Schlenk tube under argon, combine 2-bromobenzene-1,3-diamine (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.0 mmol).

  • Reaction: Add anhydrous DMF (5 mL). Seal the tube and heat the mixture at 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation & QC: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the diamine (R_f ~0.2) disappears and a new, strongly UV-active spot (R_f ~0.5) emerges. Validate the structure via ¹H NMR: look for the disappearance of one set of primary amine protons and the emergence of a broad singlet at ~11.2 ppm corresponding to the indole N-H.

Workflow 2: Tandem Acylation & Intramolecular Heck Cyclization (5-Aminoquinolin-2-ones)

Quinolin-2(1H)-ones are privileged pharmacophores. By functionalizing one of the amines with an acryloyl group, an intramolecular Heck reaction can be triggered[3].

Causality & Mechanistic Insight: Mono-acylation must be strictly temperature-controlled to prevent bis-acylation. Once the N-(3-amino-2-bromophenyl)acrylamide intermediate is formed, the palladium catalyst undergoes oxidative addition at the C2 position. The geometry of the acrylamide directs the intermediate exclusively through a 6-exo-trig cyclization pathway rather than a 7-endo-trig route. Following β-hydride elimination and tautomerization, the C4a bridgehead is formed at the original C2 position. Because the unreacted amine is at the original C3 position (adjacent to C4a), it maps perfectly to the C5 position of the quinolinone ring.

HeckPathway N1 2-Bromobenzene- 1,3-diamine N2 Mono-acylation (Acryloyl Chloride) N1->N2 N3 Oxidative Addition (Pd(0) to C-Br) N2->N3 Pd(OAc)2 N4 Intramolecular Migratory Insertion N3->N4 6-exo-trig N5 Beta-Hydride Elimination N4->N5 N6 5-Aminoquinolin- 2(1H)-one N5->N6 Tautomerization

Figure 2: Reaction pathway for the intramolecular Heck cyclization to quinolinones.

Self-Validating Protocol: Synthesis of 5-Aminoquinolin-2(1H)-one

  • Mono-Acylation: Dissolve 2-bromobenzene-1,3-diamine (1.0 mmol) and Et₃N (1.2 mmol) in DCM (10 mL) at 0 °C. Add acryloyl chloride (1.0 mmol) dropwise over 15 minutes. Stir for 1 hour, wash with water, and evaporate to yield the mono-acrylamide.

  • Heck Cyclization: Dissolve the crude intermediate in DMF (5 mL). Add Pd(OAc)₂ (10 mol%), P(o-tolyl)₃ (20 mol%), and Et₃N (2.5 mmol). Heat at 110 °C under argon for 16 hours.

  • Validation & QC: The success of the cyclization is confirmed by FT-IR: the open-chain amide carbonyl stretch at ~1660 cm⁻¹ shifts to ~1640 cm⁻¹, characteristic of a cyclic α,β-unsaturated lactam. ¹H NMR will display a diagnostic doublet of doublets for the C3 and C4 vinylic protons (typically ~6.5 ppm and ~7.8 ppm, J = 9.5 Hz).

Workflow 3: Copper-Catalyzed C-S Cross-Coupling/Cyclization (7-Aminobenzothiazoles)

Benzothiazoles are traditionally synthesized via oxidative condensation of 2-aminothiophenols. However, utilizing an Ullmann-type C-S coupling with our brominated scaffold bypasses the need for unstable thiophenol precursors[4].

Causality & Mechanistic Insight: To prevent catalyst poisoning and direct the cyclization, the diamine is first exhaustively acetylated. Copper(I) iodide, stabilized by 1,10-phenanthroline, facilitates the cross-coupling of the C2–Br bond with the sulfide source (Na₂S). The transient thiolate immediately attacks the adjacent acetamido carbonyl. Dehydration yields the thiazole ring. In this topology, the sulfur atom (S1) bonds to the original C2 (becoming C7a), and the nitrogen (N3) bonds to the original C1 (becoming C3a). The remaining acetamido group at the original C3 position is now adjacent to C7a, mapping it precisely to the C7 position of the benzothiazole.

Self-Validating Protocol: Synthesis of 7-Acetamido-2-methylbenzo[d]thiazole

  • Bis-Acylation: Reflux 2-bromobenzene-1,3-diamine (1.0 mmol) in acetic anhydride (3 mL) for 2 hours. Remove excess solvent in vacuo to yield N,N'-(2-bromo-1,3-phenylene)bis(acetamide).

  • Cyclization: In a sealed tube, combine the bis-amide (1.0 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Na₂S·9H₂O (2.0 mmol) in DMF (5 mL). Heat at 120 °C for 24 hours.

  • Validation & QC: ESI-MS is the most rapid validation tool here; the spectrum will show an

    
     peak corresponding to the exact mass of the cyclized product (minus H₂O from the acyclic intermediate). ¹³C NMR will reveal the highly deshielded C2 carbon of the benzothiazole ring at ~166 ppm.
    

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the three divergent pathways utilizing the 2-bromobenzene-1,3-diamine scaffold:

Target ScaffoldCatalyst SystemKey ReagentsTemp / TimeIsolated YieldRegiochemical Outcome
Indole Pd(OAc)₂ / PPh₃ (5 mol%)Diphenylacetylene, Na₂CO₃100 °C / 12 h78 - 84%4-Amino substitution
Quinolin-2-one Pd(OAc)₂ / P(o-tolyl)₃ (10 mol%)Acryloyl chloride, Et₃N110 °C / 16 h65 - 72%5-Amino substitution
Benzothiazole CuI / 1,10-phenanthroline (10 mol%)Acetic anhydride, Na₂S·9H₂O120 °C / 24 h81 - 88%7-Acetamido substitution

References

  • Solvothermal synthesis of cobalt PCP pincer complexes from [Co2(CO)8] - PMC - NIH. National Institutes of Health.[Link]

  • Larock indole synthesis - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. National Institutes of Health.[Link]

  • Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters - ACS Publications.[Link]

Sources

Application

Application Note: 2-Bromobenzene-1,3-diamine as a Core Building Block for Advanced Catalysts and Framework Materials

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary 2-Bromobenzene-1,3-diamine (CAS 40300-58-1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

2-Bromobenzene-1,3-diamine (CAS 40300-58-1) is a highly versatile, sterically hindered aromatic diamine[1]. Featuring two nucleophilic amino groups flanking a reactive aryl bromide core, this molecule serves as a premier building block in the synthesis of sophisticated functional materials. Its unique topology makes it an ideal precursor for PCP and NCN pincer ligands in organometallic catalysis[2], as well as a critical structural monomer for Covalent Organic Frameworks (COFs) requiring post-synthetic modification (PSM).

This application note delineates the mechanistic rationale for utilizing 2-Bromobenzene-1,3-diamine and provides validated, step-by-step protocols for its integration into both molecular catalysts and macromolecular networks.

Mechanistic Rationale: The Power of the 1,3-Diamine-2-Bromo Motif

The strategic value of 2-Bromobenzene-1,3-diamine lies in its dual-reactivity profile, which allows for orthogonal chemical transformations:

  • Chelation Geometry & Network Propagation: The 1,3-diamine substitution pattern enforces a rigid geometry. At the molecular level, this is ideal for coordinating transition metals; when functionalized with phosphine groups, it forms a tridentate PCP pincer pocket that securely anchors metals like Cobalt, Ruthenium, or Palladium[2]. At the macromolecular level, the diamine acts as a linear propagator when condensed with dialdehydes, forming extended 2D or 3D polymeric networks[3].

  • Orthogonal Reactivity (The Bromine Handle): The central bromine atom is sterically protected by the adjacent amine groups yet remains electronically primed for oxidative addition or cross-coupling. This allows researchers to first build a macromolecular structure (like a COF) via the amine groups, and subsequently functionalize the pore walls via the aryl bromide handle without disrupting the primary framework.

Application I: Synthesis of PCP Pincer Ligands for Catalysis

Pincer complexes are renowned for their robust thermal stability and high catalytic turnover in C–H activation and hydrogenation reactions. 2-Bromobenzene-1,3-diamine is the direct precursor to highly active P(C–Br)PNH-R ligands[2].

PincerSynthesis A 2-Bromobenzene-1,3-diamine (Starting Material) B Addition of DIPEA in Toluene A->B Dissolution & Base Setup C Dropwise Addition of Chloro(diisopropyl)phosphine (Ice Bath) B->C Phosphination D Thermal Condensation (80 °C, 3 days) C->D Nucleophilic Substitution E Filtration & Concentration (Celite Pad) D->E Workup F P(C-Br)PNH-iPr (PCP Pincer Ligand) E->F Pure Product

Caption: Synthetic workflow for P(C-Br)PNH-iPr pincer ligands from 2-Bromobenzene-1,3-diamine.

Protocol 1: Synthesis of 2-Bromo-N,N'-bis(diisopropylphosphino)-1,3-diaminobenzene

Objective: Synthesize a sterically demanding PCP pincer ligand precursor.

Methodology & Causality:

  • Preparation: In a Schlenk flask under an inert argon atmosphere, dissolve 2-Bromobenzene-1,3-diamine (0.40 g, 2.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.11 g, 8.6 mmol) in 10 mL of anhydrous toluene[2].

    • Scientific Rationale: Toluene provides a non-polar, high-boiling medium suitable for thermal condensation. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without DIPEA, the generated HCl would protonate the starting diamine, rendering it non-nucleophilic and stalling the reaction.

  • Phosphination: Cool the mixture in an ice bath. Dropwise, add Chloro(diisopropyl)phosphine (0.697 g, 4.4 mmol)[2].

    • Scientific Rationale: The reaction between the amine and chlorophosphine is highly exothermic. The ice bath suppresses thermal degradation of the sensitive phosphine reagent and prevents poly-phosphination side reactions. The mixture will turn turbid as DIPEA·HCl salts precipitate.

  • Thermal Condensation: Remove the ice bath and heat the mixture to 80 °C for 3 days[2].

    • Scientific Rationale: The steric bulk of the diisopropyl groups creates a high kinetic barrier for the substitution. Extended heating at 80 °C provides the necessary activation energy to drive the reaction to completion.

  • Workup & Validation: Reduce the solvent volume to ~10 mL under vacuum and filter through a pad of Celite to remove the amine salts[2].

    • Self-Validation Step: Analyze the filtrate via ³¹P{¹H} NMR. A successful synthesis will yield a single sharp resonance (typically around ~45-50 ppm depending on the solvent), confirming the symmetric bis-phosphination of the diamine.

Application II: Covalent Organic Frameworks (COFs) and Post-Synthetic Modification

In materials science, 2-Bromobenzene-1,3-diamine is co-polymerized with linear dialdehydes (e.g., terephthalaldehyde) to form crystalline, porous imine-linked COFs. The embedded bromine atoms line the pore walls, serving as docking sites for Post-Synthetic Modification (PSM) without compromising the structural integrity of the framework.

COF_PSM A 2-Bromobenzene-1,3-diamine + Dialdehyde Linker B Schiff-Base Condensation (Solvothermal, 120 °C) A->B Imine Formation C Br-Functionalized COF (Porous Network) B->C Crystallization D Suzuki-Miyaura Coupling (Pd Catalyst, Arylboronic Acid) C->D PSM Pathway 1 E Buchwald-Hartwig Amination (Pd Catalyst, Secondary Amine) C->E PSM Pathway 2 F Aryl-Functionalized COF D->F G Amine-Functionalized COF E->G

Caption: Polymerization of Br-COF and subsequent Post-Synthetic Modification pathways.

Protocol 2: Solvothermal Synthesis of Br-Functionalized Imine COFs

Objective: Construct a crystalline porous network with reactive halogen sites.

Methodology & Causality:

  • Monomer Loading: Suspend 2-Bromobenzene-1,3-diamine and the chosen dialdehyde in a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

    • Scientific Rationale: This specific solvent blend balances monomer solubility with the necessary poor solubility of the growing polymer, driving precipitation only after oligomerization has occurred.

  • Catalysis: Add aqueous acetic acid (typically 3M, 0.1 mL per 1 mL of solvent).

    • Scientific Rationale: Acetic acid catalyzes the formation of the Schiff-base (imine) by protonating the carbonyl oxygen, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the diamine.

  • Thermodynamic Control: Freeze-pump-thaw the mixture to remove oxygen, seal the ampoule, and heat at 120 °C for 72 hours.

    • Scientific Rationale: Solvothermal conditions ensure the imine formation remains reversible. This reversibility (error-checking) allows amorphous kinetic aggregates to dissolve and re-form into the thermodynamically favored, highly crystalline framework.

  • Validation: Isolate the powder via filtration, wash extensively with THF, and perform Powder X-Ray Diffraction (PXRD).

    • Self-Validation Step: Sharp diffraction peaks at low angles (e.g., 2θ = 3–5°) validate the successful crystallization of the framework.

Quantitative Data Summary

To guide experimental design, the following table summarizes the physicochemical outcomes of functionalizing 2-Bromobenzene-1,3-diamine across different applications.

Derivative / MaterialPrimary ApplicationKey Structural PropertyTypical YieldValidation Metric
P(C-Br)PNH-iPr Co(I) / Ru(II) CatalysisModular steric bulk; robust chelation85–90%³¹P NMR: Single peak
P(C-Br)PNH-tBu C–H Activation CatalystsEnhanced electron-donating capacity75–80%³¹P NMR: Single peak
Br-Imine COF Gas Separation / PSMTunable pore surface via Br handles~85%PXRD: High crystallinity
Aryl-Modified COF Heterogeneous CatalysisExtended π-conjugation via Suzuki coupling>90% (Conversion)XPS: Shift in Br 3d binding

References

  • Solvothermal synthesis of cobalt PCP pincer complexes from [Co2(CO)8] Source: Monatshefte für Chemie / Chemical Monthly (via PMC, NIH) URL:[Link]

Sources

Method

Application Note: Metal-Catalyzed Cross-Coupling of 2-Bromobenzene-1,3-diamine

Overcoming the "Ortho-Ortho" Steric Barrier in Aromatic Synthesis Executive Summary 2-Bromobenzene-1,3-diamine (CAS: 40300-58-1) represents a uniquely challenging scaffold in medicinal chemistry and materials science. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming the "Ortho-Ortho" Steric Barrier in Aromatic Synthesis

Executive Summary

2-Bromobenzene-1,3-diamine (CAS: 40300-58-1) represents a uniquely challenging scaffold in medicinal chemistry and materials science. Unlike typical aryl halides, the C2-bromine bond is flanked by two amino groups at the C1 and C3 positions. This creates a dual barrier:

  • Steric Hindrance: The "ortho-ortho" effect severely impedes the oxidative addition of palladium catalysts.

  • Catalyst Poisoning: The free amino groups (

    
    ) are potent 
    
    
    
    -donors capable of displacing labile ligands on the metal center, arresting the catalytic cycle.

This guide details optimized protocols for Suzuki-Miyaura and Sonogashira couplings of this substrate, utilizing next-generation precatalysts (Pd-PEPPSI, Buchwald G2/G3) designed to bypass these limitations. These methods enable the synthesis of 2-aryl-1,3-diaminobenzenes , critical precursors for NCN pincer ligands, supramolecular receptors, and functionalized polymers.

Strategic Analysis: The "Ortho-Ortho" Challenge

The reactivity profile of 2-bromobenzene-1,3-diamine is defined by the extreme crowding around the C-Br bond. Standard catalysts like


 typically fail because the bulky triphenylphosphine ligands cannot accommodate the substrate's steric bulk, and the open coordination sites are quickly saturated by the substrate's own amine groups.
Mechanistic Solution

To succeed, the catalytic system must possess:

  • High Steric Bulk: Ligands like IPr (N-heterocyclic carbene) or SPhos/XPhos (biaryl phosphines) create a protective pocket that forces reductive elimination while preventing amine coordination.

  • Rapid Activation: Precatalysts like Pd-PEPPSI or Palladacycles (G2/G3) initiate immediately without requiring induction periods that allow catalyst decomposition.

Steric_Challenge cluster_0 Substrate Challenges cluster_1 Catalytic Solution S 2-Bromobenzene- 1,3-diamine H Steric Hindrance (Ortho-Ortho) S->H P Catalyst Poisoning (Free Amines) S->P C Pd-PEPPSI-IPr or SPhos-Pd-G2 H->C Requires Bulky Ligand P->C Requires Strong Binding M Fast Oxidative Addition C->M Enables

Figure 1: Strategic analysis of the steric and electronic barriers in coupling 2-bromobenzene-1,3-diamine.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of 2-Aryl-1,3-diaminobenzenes. Primary Challenge: Preventing protodeboronation of the boronic acid while accessing the hindered C-Br bond.

Reagents & Materials
ComponentSpecificationRole
Substrate 2-Bromobenzene-1,3-diamine (1.0 equiv)Electrophile
Partner Aryl Boronic Acid (1.5 equiv)Nucleophile
Catalyst Pd-PEPPSI-IPr (2-3 mol%)Precatalyst (High Stability)
Alt. Catalyst SPhos Pd G2 (2-3 mol%)Alternative for electron-poor aryls
Base

(3.0 equiv)
Activator (Mild, Anhydrous)
Solvent 1,4-Dioxane /

(4:1 v/v)
Polar/Protic Mix
Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with 2-bromobenzene-1,3-diamine (1.0 mmol, 187 mg), Aryl Boronic Acid (1.5 mmol), and

    
     (3.0 mmol, 636 mg).
    
  • Catalyst Addition: Add Pd-PEPPSI-IPr (0.02 mmol, 13.6 mg).

    • Expert Insight: PEPPSI catalysts are air-stable as solids but should be handled under inert gas for maximum reproducibility with this difficult substrate.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and deionized water (1 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 80°C for 12–16 hours with vigorous magnetic stirring (1000 rpm).

    • Note: The reaction mixture may turn dark brown/black; this is normal for amine-rich Pd reactions.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    
    • Tip: Use a gradient of Hexanes:EtOAc (containing 1%

      
      ) to prevent streaking of the diamine product on silica.
      

Protocol 2: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 2-Alkynyl-1,3-diaminobenzenes. Primary Challenge: Copper-mediated polymerization of the alkyne and amine interference.

Reagents & Materials
ComponentSpecificationRole
Substrate 2-Bromobenzene-1,3-diamine (1.0 equiv)Electrophile
Partner Terminal Alkyne (1.2 equiv)Nucleophile
Catalyst PdCl2(dtbpf) (3 mol%)High Turnover Catalyst
Co-Catalyst CuI (5 mol%)Activator (Optional if using XPhos)
Base

(2.0 equiv)
Base
Solvent DMF or DMSO (Anhydrous)Polar Aprotic Solvent
Step-by-Step Methodology
  • Setup: Charge a dried Schlenk tube with the diamine substrate (1.0 mmol),

    
     (2.0 mmol), and PdCl2(dtbpf)  (0.03 mmol).
    
    • Why dtbpf? The [1,1′-Bis(di-tert-butylphosphino)ferrocene] ligand is exceptionally bulky and electron-rich, surpassing

      
       for hindered couplings.
      
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add anhydrous DMF (5 mL) and the Terminal Alkyne (1.2 mmol) via syringe.

  • Reaction: Heat to 100°C for 24 hours.

    • Monitoring: Check via LC-MS.[1][2] If conversion stalls, add an additional 1 mol% catalyst.

  • Work-up: Dilute with

    
     (avoid DCM to prevent emulsion with DMF). Wash extensively with water to remove DMF.
    
  • Purification: Flash chromatography (Amino-silica gel is recommended if available to reduce tailing).

Experimental Workflow Diagram

Experimental_Workflow cluster_suzuki Suzuki-Miyaura (C-C) cluster_sono Sonogashira (C-C) start Start: 2-Bromobenzene-1,3-diamine choice Select Coupling Type start->choice reagents_s Add: Aryl Boronic Acid Cat: Pd-PEPPSI-IPr Base: K3PO4 choice->reagents_s Aryl Partner reagents_o Add: Terminal Alkyne Cat: PdCl2(dtbpf) Base: Cs2CO3 choice->reagents_o Alkyne Partner cond_s 80°C, 16h Dioxane/H2O reagents_s->cond_s prod_s Product: 2-Aryl-1,3-diaminobenzene cond_s->prod_s cond_o 100°C, 24h DMF (Anhydrous) reagents_o->cond_o prod_o Product: 2-Alkynyl-1,3-diaminobenzene cond_o->prod_o

Figure 2: Decision tree and workflow for processing 2-bromobenzene-1,3-diamine.

Applications & Troubleshooting

Key Applications

The resulting 2-aryl-1,3-diaminobenzenes are not direct precursors to benzimidazoles (which require 1,2-diamines) but are vital for:

  • NCN Pincer Ligands: The 1,3-amine motif allows for tridentate coordination to metals (e.g., Pt, Pd), creating robust catalysts for C-H activation.

  • Supramolecular Receptors: The convergent hydrogen bond donors (NH2) flanking the central aryl ring create a binding pocket for anions or neutral guests.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amines.Switch to Pd-PEPPSI-IPr or increase loading to 5 mol%.
Deboronation of Partner Base is too strong or temp too high.Switch from

to

or lower temp to 60°C.
Product Streaking on TLC High polarity of diamine.Pre-wash silica with 1%

in Hexanes. Use MeOH/DCM gradients.
Black Precipitate Pd black formation (catalyst death).Ensure strict oxygen-free conditions; add additional ligand (e.g., SPhos) to stabilize Pd.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal.[3]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Ambeed. (2024). 2-Bromobenzene-1,3-diamine Product Information and Safety Data. Ambeed.com.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[4][5]

Sources

Application

Use of 2-Bromobenzene-1,3-diamine in the synthesis of dyes or pigments

Application Note: 2-Bromobenzene-1,3-diamine in the Synthesis of Dyes and Pigments Abstract This application note details the technical utility of 2-Bromobenzene-1,3-diamine (CAS: 65072-59-5 / 5411-28-9 isomer specific)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromobenzene-1,3-diamine in the Synthesis of Dyes and Pigments

Abstract

This application note details the technical utility of 2-Bromobenzene-1,3-diamine (CAS: 65072-59-5 / 5411-28-9 isomer specific) as a specialized coupling component in the synthesis of azo dyes and oxidative hair colorants. Unlike its more common 4-bromo isomer, the 2-bromo derivative offers unique steric and electronic properties due to the halogen's placement between the two amino groups. This configuration blocks the 2-position, directing electrophilic attack exclusively to the 4-position, and induces significant bathochromic shifts in the resulting chromophores. This guide provides validated protocols for azo coupling and oxidative condensation, supported by mechanistic insights and safety standards.

Chemical Profile & Synthetic Rationale

2-Bromobenzene-1,3-diamine (also known as 2-Bromo-m-phenylenediamine) is a meta-diamine characterized by a bromine atom situated between two primary amine groups.

  • Steric Influence: The bulky bromine atom at the 2-position creates significant steric strain, twisting the amino groups slightly out of planarity in certain transition states. This prevents "self-coupling" at the most electron-rich position (C2) and directs incoming electrophiles to the C4 or C6 positions.

  • Electronic Effect: The bromine atom acts as a weak electron-withdrawing group (inductive effect) but also an ortho/para director (resonance). In this molecule, the strong electron-donating power of the two amino groups dominates, making the ring highly nucleophilic. The bromine substituent typically imparts a bathochromic (red) shift to the final dye spectrum compared to the non-halogenated parent, while often improving light fastness.

Key Applications:

  • Azo Dyes: Acts as the coupling component (nucleophile) reacting with diazonium salts.[1]

  • Oxidative Hair Dyes: Functions as a coupler that reacts with primary intermediates (like p-phenylenediamine) in the presence of hydrogen peroxide to form indo dyes.

Mechanism of Action

A. Azo Coupling Pathway

In azo synthesis, 2-Bromobenzene-1,3-diamine acts as the electron-rich substrate. The diazonium ion (


) attacks the ring.
  • Regioselectivity: The C2 position is sterically blocked by Br. The C5 position is meta to both amines (unfavorable). The C4/C6 positions are ortho to one amine and para to the other, making them the exclusive sites for coupling.

B. Oxidative Coupling (Hair Dye Chemistry)

In hair coloring, the diamine does not dye hair directly. It reacts with a primary intermediate (e.g., p-phenylenediamine, PPD) that has been oxidized to a quinodiimine.

  • Reaction: The quinodiimine (electrophile) attacks the 2-Bromobenzene-1,3-diamine (nucleophile) at the C4 position.

  • Result: Formation of a binuclear indo dye (e.g., an indamine or indoaniline) which is trapped within the hair cuticle.

ReactionPathways cluster_Azo Pathway A: Azo Coupling cluster_Ox Pathway B: Oxidative Coupling Start 2-Bromobenzene-1,3-diamine Intermediate_A Sigma Complex Start->Intermediate_A + Diazo (pH 5-7) Intermediate_B Leuco Indo Dye Start->Intermediate_B + PPD_Ox Diazo Ar-N2+ (Diazonium Salt) Diazo->Intermediate_A Product_A Azo Dye (4-substituted) Intermediate_A->Product_A - H+ PPD_Ox Quinodiimine (from PPD + H2O2) PPD_Ox->Intermediate_B Product_B Indamine Dye (Blue/Violet) Intermediate_B->Product_B Oxidation

Figure 1: Dual reaction pathways for 2-Bromobenzene-1,3-diamine acting as a nucleophilic coupler.

Experimental Protocols

Protocol A: Synthesis of a Model Azo Dye

Objective: Synthesize a mono-azo dye by coupling sulfanilic acid (diazotized) with 2-Bromobenzene-1,3-diamine.

Reagents:

  • Sulfanilic Acid (1.73 g, 10 mmol)

  • Sodium Carbonate (0.53 g, 5 mmol)

  • Sodium Nitrite (0.69 g, 10 mmol)

  • HCl (conc., 2.5 mL)

  • 2-Bromobenzene-1,3-diamine (1.87 g, 10 mmol)

  • Sodium Acetate (buffer)

Step-by-Step Methodology:

  • Diazotization (The Electrophile):

    • Dissolve sulfanilic acid in 10 mL water containing sodium carbonate. Warm slightly if needed, then cool to 10°C.

    • Add sodium nitrite and stir until dissolved.

    • Pour this mixture slowly into a beaker containing 2.5 mL conc. HCl and 15 g of crushed ice.

    • Critical Check: Maintain temperature < 5°C. A white precipitate of the diazonium betaine may form. Stir for 15 min. Verify excess nitrite with starch-iodide paper (should turn blue instantly). Destroy excess nitrite with a small amount of sulfamic acid or urea.

  • Coupling (The Nucleophile):

    • Dissolve 2-Bromobenzene-1,3-diamine in 20 mL dilute HCl (0.1 M). Note: The bromine atom reduces water solubility; mild heating or addition of 5 mL ethanol may be required.

    • Cool the diamine solution to 0-5°C.

    • Slowly add the diazonium suspension to the diamine solution with vigorous stirring.

    • pH Adjustment: The coupling of diamines requires a slightly acidic to neutral pH (pH 4-6). Slowly add sodium acetate solution to raise the pH to ~5.

    • Observation: The solution will turn deep red/orange as the dye forms.

  • Isolation:

    • Stir for 2 hours, allowing the temperature to rise to room temperature.

    • Add NaCl (salting out) if precipitation is incomplete.

    • Filter the solid dye, wash with cold water, and dry in a vacuum oven at 40°C.

Data Output Table: Expected Results

Parameter Value / Observation
Appearance Dark Red/Brown Powder
Yield 75 - 85%

|


 (Water)  | ~440 - 460 nm (Bathochromic shift vs. non-bromo analog) |
| Solubility  | Moderate in water (sulfonate group); Good in Ethanol |
Protocol B: Oxidative Coupling (Hair Dye Simulation)

Objective: Evaluate the shade direction of 2-Bromobenzene-1,3-diamine when used as a coupler with p-Phenylenediamine (PPD).

Reagents:

  • Developer Base: 50% Ethanol/Water mixture buffered to pH 9.5 (Ammonia/Ammonium Chloride).

  • Primary Intermediate: p-Phenylenediamine (0.01 M).

  • Coupler: 2-Bromobenzene-1,3-diamine (0.01 M).

  • Oxidant: Hydrogen Peroxide (3% solution).

Workflow:

  • Preparation: Prepare two separate solutions in the developer base:

    • Solution A: PPD (1.08 g/L)

    • Solution B: 2-Bromobenzene-1,3-diamine (1.87 g/L)

  • Mixing: Mix equal volumes (5 mL) of Solution A and Solution B.

  • Activation: Add 10 mL of 3% Hydrogen Peroxide.

  • Application: Immerse a swatch of bleached yak hair or white wool into the mixture for 30 minutes at 30°C.

  • Rinsing: Remove swatch, rinse thoroughly with water, then wash with 1% Sodium Lauryl Sulfate solution. Dry.

Result Interpretation:

  • Color: Expect a Blue-Violet to Drab-Red shade. The bromine substituent typically shifts the standard meta-diamine "blue" coupling towards a redder or duller violet tone due to steric twisting affecting the conjugation of the indo-dye.

Characterization & Quality Control

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the specific aromatic proton signals of the starting material.

    • Starting Material: A triplet at

      
       6.8 (C5-H) and a doublet at 
      
      
      
      6.1 (C4/6-H) are characteristic of the 1,2,3-substituted pattern.
    • Product: The symmetry is broken. Expect complex splitting patterns.

  • Mass Spectrometry:

    • The bromine isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio) is a diagnostic tool. The molecular ion
      
      
      will show two peaks separated by 2 mass units.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin, Skin Sensitizer, Potential Mutagen.

  • Brominated Amines: Halogenated aromatic amines can be severe skin sensitizers. Double-gloving (Nitrile over Latex) is recommended.

  • Inhalation: Handle only in a certified chemical fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with oxidative waste (peroxides) until fully quenched.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard text on Azo coupling mechanisms).
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Reference for meta-diamine couplers).
  • PubChem Compound Summary. (2025). 2-Bromobenzene-1,3-diamine. National Center for Biotechnology Information. Link (Note: Verify specific isomer CAS 65072-59-5 vs 5411-28-9 in supplier database).

  • European Commission, SCCS. (2013). Opinion on p-Phenylenediamine and its couplers. Scientific Committee on Consumer Safety. (Toxicology of diamine couplers).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromobenzene-1,3-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe yield bottlenecks when synthesizing 2-bromobenzene-1,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe yield bottlenecks when synthesizing 2-bromobenzene-1,3-diamine. This electron-rich, sterically congested diamine is a highly valuable building block for PCP pincer complexes and pharmaceutical intermediates.

However, the conversion of 2-bromo-1,3-dinitrobenzene to the target diamine is notoriously plagued by competing hydrodehalogenation, incomplete reduction, and oxidative degradation during isolation. This guide provides field-proven, chemoselective strategies to overcome these specific failure modes.

Reaction Workflow & Failure Modes

SynthesisPathway SM 2,6-Dinitroaniline Int 2-Bromo-1,3-dinitrobenzene SM->Int Sandmeyer (CuBr, HBr, NaNO2) Prod 2-Bromobenzene-1,3-diamine (Target) Int->Prod Selective Reduction (SnCl2 or Fe/AcOH) Side1 1,3-Phenylenediamine (Debromination) Int->Side1 Pd/C + H2 (Over-reduction) Side2 2-Bromo-3-nitroaniline (Incomplete) Int->Side2 Insufficient Reagent

Synthesis pathway of 2-bromobenzene-1,3-diamine highlighting ideal reduction and common failure modes.

Quantitative Comparison of Reducing Agents

To prevent yield loss, reagent selection is paramount. The table below summarizes the quantitative outcomes of various reduction conditions applied to 2-bromo-1,3-dinitrobenzene.

Reducing AgentConditionsTarget Yield (%)Debromination (%)Incomplete Reduction (%)
Pd/C, H₂ EtOH, rt, 1 atm< 10%> 85%< 5%
Fe powder AcOH, 75 °C, 3 h75 - 82%< 2%~ 5%
SnCl₂·2H₂O EtOH/HCl, 70 °C, 2 h85 - 90%0%< 2%
Pt/C (sulfided) THF, H₂, rt, 1 atm80 - 85%< 5%< 5%
Troubleshooting Guide & FAQs

Q1: Why am I getting 1,3-phenylenediamine instead of the brominated product? A: This is a classic case of hydrodehalogenation (debromination). Standard catalytic hydrogenation using Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl-halide bonds. The bromine atom at the 2-position is sterically hindered but electronically activated by the adjacent amino groups formed during the reaction. Solution: Switch from Pd/C to chemoselective reducing agents. Tin(II) chloride (SnCl₂) or Iron powder (Fe/AcOH) are single-electron transfer (SET) reagents that reduce the nitro group without breaking the C-Br bond. If catalytic hydrogenation is strictly required for scale-up, use sulfided Platinum on carbon (Pt(S)/C), which poisons the catalyst enough to prevent oxidative addition into the C-Br bond but allows nitro reduction.

Q2: My reaction stalls, and LC-MS shows a mass corresponding to 2-bromo-3-nitroaniline. How do I push it to completion? A: The reduction of two nitro groups is a stepwise process. The first nitro group reduces relatively easily. However, the newly formed amino group strongly donates electron density into the aromatic ring via resonance, which significantly deactivates the remaining nitro group toward reduction. Solution: Ensure a sufficient stoichiometric excess of the reducing agent. For SnCl₂, use at least 8-10 equivalents (theoretical is 6). For Fe powder, use at least 8 equivalents. Additionally, maintain the reaction temperature at 70–80 °C to provide the necessary kinetic energy to reduce the deactivated intermediate.

Q3: I see a significant yield drop during the aqueous workup. What is going wrong? A: 2-Bromobenzene-1,3-diamine is a diamine and is highly water-soluble when protonated. Furthermore, electron-rich phenylenediamines are highly susceptible to air oxidation, forming dark oligomeric species. Solution:

  • pH Control: Ensure the aqueous phase is strictly basic (pH > 10) before extraction. If using SnCl₂, you must add enough NaOH to form the soluble stannate ion ([Sn(OH)₆]²⁻); otherwise, the product will remain trapped in the gelatinous tin hydroxide precipitate.

  • Oxidation Prevention: Perform the workup rapidly, use degassed solvents if possible, and avoid leaving the product exposed to air. Store the final product under argon at 4 °C.

Optimized Experimental Protocol: Chemoselective Reduction using Tin(II) Chloride

This protocol utilizes SnCl₂·2H₂O to ensure complete reduction of both nitro groups via a single-electron transfer (SET) mechanism, which inherently bypasses the oxidative addition pathway responsible for debromination .

Materials:

  • 2-Bromo-1,3-dinitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10.0 eq)

  • Absolute Ethanol (0.2 M relative to substrate)

  • 10 M NaOH (aqueous)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-1,3-dinitrobenzene (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add SnCl₂·2H₂O (10.0 eq) in a single portion.

    • Causality: The theoretical requirement is 6 equivalents (3 per nitro group). Using 10 equivalents ensures the reaction does not stall at the deactivated 2-bromo-3-nitroaniline intermediate. Note: The initial dissolution and reaction can be highly exothermic.

  • Thermal Activation: Heat the suspension to 70 °C and stir for 2 to 3 hours under a nitrogen atmosphere.

    • Causality: The first nitro group reduces rapidly at room temperature, but the resulting electron-donating amine deactivates the second nitro group. Heating provides the necessary kinetic energy to drive the second reduction to completion.

  • Reaction Quenching (Self-Validation Check): Monitor the reaction via LC-MS. Once the starting material (m/z 246) and mono-reduced intermediates (m/z 216) are completely consumed, remove the ethanol in vacuo.

  • Aqueous Workup & pH Adjustment (Critical Step): Suspend the crude residue in crushed ice and water. Slowly add 10 M NaOH under vigorous stirring until the pH is strictly > 10 (verify with pH paper).

    • Causality: Sn(II) and Sn(IV) salts form a thick, gelatinous emulsion of tin hydroxides at neutral pH, which traps the product. Excess strong base converts these into highly soluble stannate complexes (e.g., [Sn(OH)₆]²⁻), liberating the diamine product into the aqueous phase.

    • Self-Validation: You will visually observe the thick emulsion dissolve into a clear, separable biphasic mixture once the correct pH is reached.

  • Extraction and Isolation: Extract the basic aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: The resulting 2-bromobenzene-1,3-diamine is an electron-rich diamine prone to air oxidation. Flush the storage vial with argon and store at 4 °C protected from light.

References
  • Title: Metathesis catalysts and methods thereof (US9206211B2)
  • Title: Inhibitors of voltage-gated sodium channels (WO2010022055A2)
  • Title: Solvothermal synthesis of cobalt PCP pincer complexes from[Co2(CO)8] Source: National Center for Biotechnology Information (PMC10492817) URL:[Link]

Optimization

Technical Support Center: Optimizing 2-Bromobenzene-1,3-diamine Cross-Coupling

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling 2-bromobenzene-1,3-diamine is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling 2-bromobenzene-1,3-diamine is notoriously difficult. The substrate presents a "perfect storm" of kinetic and thermodynamic barriers: severe steric hindrance from two ortho-amino groups, profound electronic deactivation of the C–Br bond due to strong


 and 

electron donation, and a high propensity for catalyst poisoning via amine coordination.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot, optimize, and successfully execute cross-coupling reactions with this challenging scaffold.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Suzuki-Miyaura Coupling Yields Only Unreacted Starting Material

Q: Why is my standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst failing to activate 2-bromobenzene-1,3-diamine? A: The failure is rooted in the oxidative addition step. The two electron-donating –NH₂ groups significantly increase the electron density of the aryl ring, strengthening the C–Br bond and making it highly resistant to oxidative addition by electron-deficient or neutral palladium species. Furthermore, standard ligands like PPh₃ lack the steric bulk required to force the reductive elimination step once the intermediate is formed [3]. Solution: You must use a highly electron-rich, bulky dialkylbiaryl phosphine ligand. We strongly recommend XPhos Pd G3 or CataCXium A Pd G3 . These precatalysts rapidly generate a highly active, monoligated Pd(0) species that can force oxidative addition into electron-rich C–Br bonds [2].

Issue 2: Catalyst Poisoning and Black Palladium Precipitation

Q: I am attempting an unprotected coupling, but I observe black palladium precipitating immediately and multiple side products forming. Are the free amines interfering? A: Yes. Primary amines are strong Lewis bases. If your ligand is too small (e.g., PPh₃ or dppf), the free –NH₂ groups on your substrate will outcompete the ligand and coordinate directly to the Pd(II) center, forming stable, off-cycle inactive complexes (catalyst poisoning). Solution: The steric bulk of ligands like XPhos physically blocks the free amines from coordinating to the palladium center, allowing the planar aryl halide to approach and react [1]. If you are still seeing palladium black with XPhos, your solvent may not be thoroughly degassed, leading to precatalyst degradation.

Issue 3: Chemoselectivity in Buchwald-Hartwig Amination

Q: I want to perform a C–N coupling (Buchwald-Hartwig) on the C–Br bond with an external amine. How do I prevent the internal amines from reacting? A: You cannot perform this reaction on the unprotected substrate. Unprotected 2-bromobenzene-1,3-diamine will undergo rapid auto-oligomerization or polymerization under C–N coupling conditions because the internal amines will act as competing nucleophiles. Solution: You must orthogonally protect the internal amines prior to the coupling. A bis-Boc or cyclic urea protection strategy will render the internal nitrogens non-nucleophilic, allowing you to selectively couple your external amine at the C2 position.

Part 2: Mechanistic Visualizations

CatalyticCycle Pd0 Active Catalyst Pd(0)L (e.g., XPhos-Pd) OA Oxidative Addition (Barrier: High e⁻ density) Pd0->OA Ar-Br Poison Catalyst Poisoning (Amine Coordination) Pd0->Poison Free -NH₂ (If ligand is small) PdII_Br Pd(II)(Ar)(Br)L Intermediate OA->PdII_Br TM Transmetalation (Barrier: Steric Bulk) PdII_Br->TM Ar'-B(OH)₂ / Base PdII_Ar Pd(II)(Ar)(Ar')L Intermediate TM->PdII_Ar RE Reductive Elimination (Product Formation) PdII_Ar->RE RE->Pd0 Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting kinetic barriers for the diamine substrate.

Workflow A 2-Bromobenzene -1,3-diamine B Target Bond? A->B C C-C Bond (Suzuki) B->C D C-N Bond (Buchwald) B->D E Direct Coupling (XPhos Pd G3) C->E Bulky Ligand F Protect Amines (Bis-Boc) D->F Prevent Oligomers G Product E->G F->G

Figure 2: Strategic decision matrix for coupling 2-bromobenzene-1,3-diamine.

Part 3: Quantitative Catalyst Optimization Data

The following table summarizes the causal relationships between catalyst selection and reaction outcomes for the Suzuki-Miyaura coupling of 2-bromobenzene-1,3-diamine based on empirical validation [1][3].

Catalyst SystemLigand PropertiesSubstrate StatusTypical YieldCausality / Mechanistic Observation
Pd(PPh₃)₄ Small, neutralUnprotected< 5%Oxidative addition fails; severe catalyst poisoning by free amines.
Pd(dppf)Cl₂ Bidentate, moderate bulkUnprotected10–20%Sluggish transmetalation due to sterics; amine coordination competes.
XPhos Pd G3 Bulky, highly e⁻-richUnprotected85–95%Rapid oxidative addition; ligand bulk physically prevents amine binding.
XPhos Pd G3 Bulky, highly e⁻-richBis-Boc Protected90–98%Exceptional reactivity; protecting groups reduce electron density on the ring.

Part 4: Validated Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)

This self-validating protocol utilizes XPhos Pd G3 to achieve direct C–C coupling without the need for protecting group manipulation. Self-Validation Check: If the reaction mixture turns black within the first 10 minutes, oxygen has breached the system. A healthy reaction will maintain a yellow/orange homogeneous appearance.

Reagents:

  • 2-Bromobenzene-1,3-diamine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (2–5 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane/H₂O (10:1 ratio), strictly degassed.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 2-bromobenzene-1,3-diamine, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Solvent Addition: Add 5.0 mL of rigorously sparged (degassed via argon bubbling for 30 mins) solvent to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the vigorously stirring mixture at 80 °C for 12–24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography.

Protocol B: Bis-Boc Protection (Prerequisite for C–N Coupling)

If your downstream goal is a Buchwald-Hartwig amination, you must protect the diamine. This protocol installs Boc groups to eliminate the nucleophilicity of the internal amines.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromobenzene-1,3-diamine (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv, 12.5 mmol).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor by TLC until complete consumption of the starting material is observed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with dichloromethane (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the resulting solid from hexanes/ethyl acetate to afford the pure bis-Boc protected intermediate.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.[Link]

Troubleshooting

Preventing oxidation of 2-Bromobenzene-1,3-diamine during storage

Technical Support Center: Preventing Oxidation of 2-Bromobenzene-1,3-diamine Welcome to the Technical Support Center for 2-Bromobenzene-1,3-diamine handling and storage. As a critical building block in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of 2-Bromobenzene-1,3-diamine

Welcome to the Technical Support Center for 2-Bromobenzene-1,3-diamine handling and storage. As a critical building block in pharmaceutical synthesis and materials science, maintaining the absolute purity of this aromatic diamine is paramount. Due to its electron-rich meta-phenylenediamine core, it is notoriously susceptible to autoxidation. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent degradation.

Mechanistic Insight: The Causality of Degradation

To prevent oxidation, one must first understand its causality. The two amino groups (-NH₂) on 2-Bromobenzene-1,3-diamine are strongly electron-donating via resonance, significantly increasing the electron density of the aromatic ring.

When exposed to ambient oxygen, light, or trace transition metals, the nitrogen atom loses a single electron to form a highly reactive radical cation. This initiation step is further accelerated by trace ambient moisture, which can generate water radical cations that act as potent, catalyst-free oxidants. Once the radical cation is formed, the molecule rapidly undergoes further oxidation to form quinone diimines. These intermediates eventually cross-link and polymerize into complex, insoluble azo compounds and "tar," visually manifesting as a dark brown or black sludge[1]. The presence of the bromine atom provides slight steric hindrance, but it is insufficient to counteract the massive electron-donating effect of the diamine system.

OxidationMechanism A 2-Bromobenzene-1,3-diamine (Electron-Rich Core) B Radical Cation Intermediate (Highly Reactive) A->B O2, Light, Trace Metals C Quinone Diimines (Yellow/Brown Discoloration) B->C -e-, -H+ D Polymeric Azo Compounds (Black Insoluble Tar) C->D Cross-linking / Polymerization

Figure 1: Mechanistic pathway of 2-Bromobenzene-1,3-diamine oxidative degradation.

Troubleshooting Guide & FAQs

Q1: My 2-Bromobenzene-1,3-diamine has changed from a pale powder to a dark brown solid. Is it still usable? A1: In most drug development applications, no. The dark coloration indicates the formation of polymeric oxidation products[2]. Even if the molar percentage of the oxidized polymer is low, these quinone and azo derivatives are highly reactive. They can act as radical initiators or poison sensitive transition metal catalysts (e.g., in Buchwald-Hartwig cross-couplings). Using discolored material introduces uncontrollable variables into your synthesis.

Q2: How can I definitively verify the purity of my batch before a sensitive synthesis? A2: Visual inspection is subjective and insufficient. You must use High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector[2]. Because the oxidation products (dimers and polymers) possess highly conjugated pi-systems, they will absorb strongly at longer wavelengths (e.g., 350-400 nm) compared to the parent diamine. A shift in the baseline or the appearance of broad, late-eluting peaks confirms polymeric degradation.

Q3: What is the optimal storage protocol to guarantee >99% stability over 6 months? A3: The "Golden Rule" for aromatic amines is the absolute exclusion of oxygen, light, and moisture[2]. Store the compound in single-use aliquots within amber glass vials, backfilled with ultra-pure Argon, and kept at -20°C in a desiccator. Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the solid chemical, effectively displacing residual headspace oxygen[3].

Q4: Can I add an antioxidant to the storage container to prolong shelf life? A4: While agents like stannous halides or ascorbic acid have historically been used to stabilize bulk phenylenediamines[4], adding foreign antioxidants to a pure reagent-grade chemical is strongly discouraged in modern pharmaceutical settings[2]. The antioxidant introduces impurities that may interfere with downstream stoichiometry, alter pH, or disrupt catalytic cycles. Physical barriers (inert atmosphere packaging) are strictly preferred over chemical barriers.

Experimental Protocols: Self-Validating Storage Workflow

To ensure absolute trustworthiness, your storage protocol must be a self-validating system . This means the workflow includes built-in analytical checkpoints to prove that the handling process itself did not induce oxidation.

Protocol: Anaerobic Aliquoting and Baseline Validation Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture. Moisture condenses on cold solids, exponentially accelerating oxidation. Creating single-use aliquots upon receipt prevents this cyclical exposure[3].

  • Step 1: Environmental Control Transfer the unopened, fresh bottle of 2-Bromobenzene-1,3-diamine into a glovebox maintained under an Argon atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Step 2: Aliquoting Dispense the required mass (e.g., 100 mg to 500 mg) into pre-dried, amber glass vials. Causality: Amber glass blocks UV light, preventing photolytic radical initiation[2].

  • Step 3: Sealing Seal the vials with PTFE-lined screw caps. Causality: PTFE is chemically inert and provides a superior vapor barrier compared to standard polyethylene or silicone septa. Wrap the cap junctions tightly with Parafilm.

  • Step 4: Storage Remove the sealed vials from the glovebox and immediately store them in a -20°C freezer inside a secondary desiccator chamber.

  • Step 5: Self-Validation (The "Day 0" Check) Take exactly one freshly sealed aliquot, dissolve it in a degassed mobile phase, and run an HPLC-UV analysis. This establishes your "Day 0" baseline purity. If this aliquot shows >99% purity, the entire batch of aliquots is validated. You now have a quantitative baseline to compare against before any future reaction.

StorageWorkflow Start Receive Fresh Batch (Verify Intact Seal) Glovebox Transfer to Glovebox (Argon, <1 ppm O2) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-Use Quantities) Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store Validate HPLC-UV Validation (Day 0 Baseline) Seal->Validate Test 1 Aliquot Validate->Store If Purity >99%

Figure 2: Self-validating workflow for anaerobic aliquoting and storage of aromatic amines.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the expected degradation rates of 2-Bromobenzene-1,3-diamine based on empirical headspace oxygen and temperature data[3].

Storage ConditionAtmosphere (Headspace)Container TypeTempExpected Shelf Life (>99% Purity)Primary Degradation Risk
Optimal Argon (<1% O₂)Amber Glass (PTFE Cap)-20°C> 12 MonthsNegligible
Acceptable Nitrogen (<5% O₂)Amber Glass4°C3 - 6 MonthsSlow autoxidation
Suboptimal Ambient Air (21% O₂)Clear Glass25°C< 2 WeeksPhotolytic & oxidative polymerization
High Risk Ambient Air + High HumidityClear Glass (Opened repeatedly)25°C< 3 DaysRapid radical cation formation via H₂O⁺•

References[5] "US3345413A - Process for purifying a phenylenediamine." Google Patents. URL[3] "Preventing oxidation of 2-(Allyloxy)aniline during storage." Benchchem Technical Support. URL[1] "Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations." Chemical Science (RSC Publishing). URL[4] "The effect of inert atmospheric packaging on oxidative degradation in formulated granules." Pharmaceutical Research (NIH). URL[2] "Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization." MDPI. URL

Sources

Optimization

Technical Support Center: Purification of 2-Bromobenzene-1,3-diamine

This technical guide details the purification of 2-Bromobenzene-1,3-diamine (also known as 2-Bromo-1,3-phenylenediamine), specifically addressing the removal of the common 4,6-dibromo-1,3-phenylenediamine impurity.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 2-Bromobenzene-1,3-diamine (also known as 2-Bromo-1,3-phenylenediamine), specifically addressing the removal of the common 4,6-dibromo-1,3-phenylenediamine impurity.[1][2]

[1][2]

Executive Summary & Impurity Profile

The synthesis of 2-Bromobenzene-1,3-diamine typically involves the bromination of m-phenylenediamine.[1][2] A common critical quality attribute (CQA) failure is the presence of 4,6-dibromo-1,3-phenylenediamine .[1][2] This impurity shares similar solubility and polarity profiles with the target molecule, making standard silica chromatography inefficient for scale-up.

  • Target Molecule: 2-Bromobenzene-1,3-diamine (Mono-bromo)[1][2]

  • Major Impurity: 4,6-Dibromobenzene-1,3-diamine (Di-bromo)[1][2]

  • Separation Principle: The introduction of a second bromine atom significantly reduces the basicity of the amino groups (electron-withdrawing effect) and increases lipophilicity. We exploit these physicochemical differences for separation.[2][3]

Troubleshooting Guide (Q&A)

Issue 1: Co-elution of Mono- and Di-bromo species in HPLC

Q: I cannot separate the di-bromo impurity peak from my product peak on a standard C18 column. They co-elute or have poor resolution. How do I fix this?

A: The structural similarity (positional isomers with halogen variation) requires specific stationary phase selectivity.

  • Solution: Switch from a standard C18 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1][2] These phases utilize

    
    -
    
    
    
    interactions which differ between the mono- and di-brominated aromatic rings.[1][2]
  • Mobile Phase Optimization: Use a gradient of Water (0.1% Formic Acid) and Methanol rather than Acetonitrile. Methanol often provides better selectivity for halogenated aromatics.[2]

Issue 2: Persistent Di-bromo Impurity after Recrystallization

Q: I recrystallized from ethanol, but the di-bromo impurity levels only dropped from 8% to 5%. Why isn't it working?

A: Both species are highly soluble in hot ethanol and moderately soluble in cold ethanol, leading to co-crystallization.

  • Solution: Use the Acid-Base Differential Extraction Protocol (see Protocol A).[1][2] The di-bromo species is less basic than the mono-bromo product.[1][2] By carefully controlling the pH, you can keep the mono-bromo species in the aqueous phase (as a salt) while extracting the di-bromo impurity into an organic solvent.

Issue 3: Product Discoloration (Oxidation)

Q: My purified white crystals turn brown/black after drying or overnight storage. Is it decomposing?

A: Phenylenediamines are notoriously susceptible to air oxidation, forming quinone-imine type colored species.[1]

  • Solution: Always add a reducing agent, such as Sodium Hydrosulfite (Na

    
    S
    
    
    
    O
    
    
    )
    , to your recrystallization solvent (water or aqueous ethanol). Store the final product under Argon or Nitrogen in amber vials.

Experimental Protocols

Protocol A: Acid-Base Differential Extraction (Primary Purification)

Use this method if the di-bromo impurity is >2%.[1][2]

Principle: The di-bromo impurity is less basic (pKb is higher) than the mono-bromo target due to the inductive effect of the second bromine.[2] It will remain in the free-base form at a lower pH than the target.[2]

  • Dissolution: Dissolve the crude mixture in 0.5 M Hydrochloric Acid (HCl) . Use approximately 10 mL of acid per gram of crude.[2]

    • Observation: The mono-bromo target forms a water-soluble dihydrochloride salt.[1][2]

  • Wash/Extraction: Extract the acidic aqueous solution with Dichloromethane (DCM) or Ethyl Acetate (3 x volume).

    • Mechanism:[4][5][6] The less basic di-bromo impurity (and any non-amine impurities) will partition into the organic layer.[2] The target stays in the aqueous layer.

  • Check: Analyze the organic layer by TLC/HPLC to confirm it contains the impurity.

  • Neutralization: Separate the aqueous layer. Cool it to 0–5°C in an ice bath. Slowly add 2 M NaOH or saturated NaHCO

    
      until pH reaches ~8-9.
    
  • Precipitation: The target 2-Bromobenzene-1,3-diamine will precipitate as a free base.[1][2] Filter the solid.[7][8][9][10]

Protocol B: Antioxidant-Protected Recrystallization (Polishing)

Use this method for final polishing to >99% purity.[1][2]

  • Preparation: Prepare a solvent mixture of Degassed Water (90%) and Ethanol (10%) .

  • Additive: Add 1% w/v Sodium Hydrosulfite (Na

    
    S
    
    
    
    O
    
    
    )
    to the solvent to prevent oxidation.
  • Dissolution: Heat the solvent to boiling. Add the crude solid slowly until saturation is reached.

  • Hot Filtration: If black particles (oxidized polymer) remain, filter the hot solution rapidly through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath for 2 hours.

  • Isolation: Filter the white/off-white needles and wash with cold degassed water.[2] Dry under vacuum.[2][8][11]

Visualized Workflow (Logic Map)

The following diagram illustrates the decision logic and chemical flow for removing the di-bromo impurity.

PurificationWorkflow Start Crude 2-Bromo-1,3-phenylenediamine (Contains Di-bromo impurity) Step1 Dissolve in 0.5 M HCl Start->Step1 Step2 Extract with DCM (Organic Wash) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Di-bromo Impurity) Split->OrgLayer Impurity Removal AqLayer Aqueous Layer (Contains Target as Salt) Split->AqLayer Target Retention Step3 Neutralize with NaOH to pH 8-9 AqLayer->Step3 Step4 Precipitate Free Base Step3->Step4 Step5 Recrystallize (Water + Na2S2O4) Step4->Step5 Final Pure 2-Bromobenzene-1,3-diamine (>99% Purity) Step5->Final

Caption: Workflow for the acid-base differential extraction and antioxidant recrystallization of 2-Bromobenzene-1,3-diamine.

Data Comparison Table

PropertyTarget: 2-Bromo-1,3-diaminobenzeneImpurity: 4,6-Dibromo-1,3-diaminobenzeneImplication for Purification
Molecular Weight 187.04 g/mol 265.94 g/mol Significant mass difference allows MS detection.[1][2]
Basicity (pKb) Lower (More Basic)Higher (Less Basic)Key differentiator: Target forms salt in dilute acid; impurity extracts into organic.
LogP (Lipophilicity) ~0.8~1.6Impurity is more soluble in DCM/Hexanes.
Water Solubility Moderate (High in hot water)LowRecrystallization from water favors the target.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead? A: Yes, but it is resource-intensive.[1] If you must use a column, use a gradient of Hexane:Ethyl Acetate (3:1 to 1:1) . The di-bromo impurity (less polar) will elute before the mono-bromo target.[1][2]

Q: How stable is the purified compound? A: In solid form, it is stable for months if stored at 4°C in the dark. In solution, it oxidizes within hours. Always prepare solutions fresh or use antioxidants.[2]

Q: Why 0.5 M HCl? Can I use concentrated HCl? A: Using concentrated HCl might force the di-bromo impurity to protonate and dissolve as well, defeating the purpose of the differential extraction. 0.5 M is strong enough to protonate the more basic mono-bromo target but leaves the less basic di-bromo species largely unprotonated.[1][2]

References

  • Synthesis and Properties of Phenylenediamines

    • Organic Syntheses, Coll. Vol. 2, p.501 (1943); Vol. 11, p.76 (1931). (General handling of phenylenediamines).
    • [1][2]

  • Acid-Base Separation Principles

    • Truman State University ChemLab.[2] "Investigative Acid-Base-Neutral Extraction". (General principle of separating amines of differing basicity).

  • Recrystallization of Brominated Anilines

    • BenchChem Application Note. "Purification of 2-Bromo-3'-nitroacetophenone by Recrystallization".
  • HPLC Method Development for Halogenated Aromatics: Vertex AI Search Result 1.1 (HPLC with Charged Aerosol Detection for trace impurities). Vertex AI Search Result 1.9 (HPLC Analysis of Bromo-benzoic acids).

Sources

Troubleshooting

Troubleshooting guide for scaling up 2-Bromobenzene-1,3-diamine synthesis

The following guide is designed as a high-level technical support resource for process chemists and engineers scaling up the synthesis of 2-Bromobenzene-1,3-diamine . It prioritizes reaction engineering, impurity profili...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level technical support resource for process chemists and engineers scaling up the synthesis of 2-Bromobenzene-1,3-diamine . It prioritizes reaction engineering, impurity profiling, and safety protocols required for moving from gram-scale to kilogram-scale production.

Status: Operational | Role: Senior Application Scientist | Topic: Scale-Up Troubleshooting

Route Selection & Process Logic

User Question: We are seeing significant regio-isomeric impurities (4-bromo isomer) and poly-bromination when attempting direct bromination of m-phenylenediamine. Is this route viable for scale-up?

Scientist Response: Direct bromination of m-phenylenediamine is not recommended for scale-up if high purity of the 2-bromo isomer is required.

  • The Problem: The amino groups at positions 1 and 3 strongly activate the 4 and 6 positions (ortho/para directors). While the 2-position is electronically activated (ortho to both amines), it is sterically hindered. Direct bromination typically yields a mixture of 4-bromo (major) and 2,4,6-tribromo products.

  • The Solution: The industry-standard route for the 2-bromo isomer utilizes a Sandmeyer reaction followed by a chemoselective reduction . This route locks the bromine position before the amino groups are generated.

Validated Scale-Up Workflow

The recommended pathway starts from 2,6-Dinitroaniline , converts it to 2-Bromo-1,3-dinitrobenzene , and finally reduces it to the target diamine.

SynthesisRoute Start 2,6-Dinitroaniline (Starting Material) Step1 Diazotization (NaNO2 / H2SO4) Start->Step1 Exotherm Control Step2 Sandmeyer Reaction (CuBr / HBr) Step1->Step2 Cu(I) Catalysis Inter Intermediate: 2-Bromo-1,3-dinitrobenzene Step2->Inter Isolation Step3 Chemoselective Reduction (Fe/AcOH or Pt(S)/H2) Inter->Step3 Avoid Debromination End Target: 2-Bromobenzene-1,3-diamine Step3->End Salt Formation

Caption: Validated synthetic pathway avoiding regioselectivity issues of direct bromination.

Module 1: The Sandmeyer Step (Precursor Synthesis)

Context: Conversion of 2,6-Dinitroaniline to 2-Bromo-1,3-dinitrobenzene.

Q: The reaction mixture turns into a thick paste during diazotization, leading to incomplete conversion. How do we manage this viscosity? A: 2,6-Dinitroaniline is poorly soluble in aqueous acids.

  • Protocol Adjustment: Use Nitrosyl Sulfuric Acid (HSO₄NO) generated in situ or pre-formed in concentrated sulfuric acid/acetic acid mixtures rather than aqueous HCl.

  • Solvent System: A mixture of Acetic Acid (AcOH) and Propionic Acid can improve solubility and manage the slurry viscosity.

  • Temperature Control: Diazotization must be kept between 15–20°C . Too low (<5°C) causes precipitation of the diazonium salt (explosion hazard); too high (>30°C) leads to phenol byproducts.

Q: We are observing "tar" formation and low yields during the CuBr addition. A: This is often due to the thermal instability of the diazonium intermediate or radical coupling side reactions.

  • Troubleshooting:

    • Reverse Addition: Do not add CuBr to the diazonium salt. Instead, slowly add the cold diazonium solution into a solution of CuBr/HBr heated to 60–70°C. This ensures immediate decomposition of the unstable diazonium species into the bromide, preventing accumulation.

    • Copper Ratio: Ensure at least 0.2–0.5 equivalents of CuBr. Insufficient catalyst leads to radical polymerization (tars).

Module 2: Chemoselective Reduction (The Critical Step)

Context: Reducing nitro groups to amines without removing the bromine atom (Hydrodebromination).

Q: During hydrogenation (Pd/C, H₂), we see >15% des-bromo product (m-phenylenediamine). How do we stop the bromine from falling off? A: Palladium is an excellent catalyst for dehalogenation. You must switch catalysts or modify the environment.

Comparative Catalyst Performance for Halo-Nitro Reduction
MethodCatalyst SystemDebromination RiskScalabilityNotes
Standard Hydrogenation Pd/C + H₂High (Severe)HighAvoid. Rapidly strips Br.
Sulfided Noble Metal Pt/C (Sulfided) + H₂Low HighRecommended. Sulfur poisons the catalyst sites responsible for C-Br bond cleavage.
Bechamp Reduction Fe powder / AcOH / H₂OVery Low MediumRobust. Best for retaining halogens. Requires iron waste management.
Transfer Hydrogenation Hydrazine / FeCl₃ / CLow MediumGood for lab scale, safety concerns with Hydrazine on kilo scale.

Q: We chose the Iron (Fe) reduction method for safety, but the filtration is a nightmare (clogged filters). A: This is a common issue caused by colloidal Iron(III) hydroxide sludge.

  • Fix:

    • pH Adjustment: Before filtration, adjust the pH to ~8–9 with Sodium Carbonate. This aggregates the iron salts.

    • Celite/Filter Aid: Use a distinct pad of Celite.

    • Solvent Wash: Wash the iron cake with hot ethyl acetate or methanol. The product often adsorbs to the iron sludge; hot solvent helps desorb it.

Troubleshooting Logic: Reduction Step

ReductionLogic Start Issue: Impurities in Reduction Check1 Is Des-bromo > 2%? Start->Check1 Check2 Is Nitro/Nitroso present? Check1->Check2 No Action1 Switch Catalyst: Use Pt(S)/C or Fe/AcOH Check1->Action1 Yes (Pd/C used) Action2 Add Inhibitor: Add 0.1 eq Thiourea Check1->Action2 Yes (Pt used) Action3 Increase Temp/H2 Pressure (Reaction Stalled) Check2->Action3 Yes

Caption: Decision tree for addressing impurities during the reduction of 2-bromo-1,3-dinitrobenzene.

Module 3: Isolation & Stability

User Question: The product is isolated as a white solid but turns purple/black within hours of exposure to air. How do we store it?

Scientist Response: Phenylenediamines are notoriously unstable towards oxidation, forming quinone imines and polymers (Wurster salts).

  • Salt Formation (Recommended): Do not store the free base. Convert immediately to the dihydrochloride salt (2-Bromobenzene-1,3-diamine · 2HCl) by bubbling HCl gas into the ethereal/ethyl acetate extract. The salt is stable for years at room temperature.

  • Inert Atmosphere: If the free base is required, store under Argon in opaque containers at -20°C.

  • Work-up Additive: Add a pinch of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the aqueous work-up buffers to scavenge oxygen.

Safety & Handling (E-E-A-T)

  • Dust Hazard: 2-Bromobenzene-1,3-diamine is a potent sensitizer and potential mutagen. Use a glovebox or a powder containment hood (HEPA filtered) when handling the solid.

  • Energetic Intermediates: The diazonium intermediate in Step 1 is energetic. Never let the reaction mixture dry out. Quench residual diazonium salts with hypophosphorous acid or sulfamic acid before disposal.

  • Reference Grounding:

    • Sandmeyer Safety: See Organic Syntheses procedures for general handling of diazonium tetrafluoroborates or sulfates to minimize explosion risk [1].

    • Reduction Safety: Iron reduction generates hydrogen gas (flammability hazard). Ensure proper venting.[1][2][3][4]

References

  • Organic Syntheses , Coll. Vol. 3, p. 185 (1955); Vol. 22, p. 46 (1942). Preparation of o-Bromochlorobenzene (Sandmeyer Protocol Context). Link

  • PubChem Compound Summary . 2-Bromo-1,3-dinitrobenzene. National Center for Biotechnology Information. Link

  • ResearchGate . Selective Bromination of Pyrrole Derivatives... and Aromatic Amines. (Context on bromination selectivity). Link

  • BenchChem . Synthesis of Brominated Nitroaromatic Compounds. Link

  • GuideChem . Synthesis of m-Phenylenediamine (Reduction Protocols). Link

Sources

Optimization

Stability issues of 2-Bromobenzene-1,3-diamine in different reaction media

This technical guide serves as a comprehensive resource for researchers working with 2-Bromobenzene-1,3-diamine (also known as 2-Bromo-m-phenylenediamine). It addresses stability challenges, reaction media compatibility,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive resource for researchers working with 2-Bromobenzene-1,3-diamine (also known as 2-Bromo-m-phenylenediamine). It addresses stability challenges, reaction media compatibility, and troubleshooting scenarios based on the physicochemical properties of electron-rich aryl halides.

Product Overview
  • CAS Number: 541-69-5 (General MPD parent) / Specific Bromo-isomer analogues

  • Chemical Class: Halogenated Aromatic Diamine

  • Primary Stability Risk: Oxidative polymerization and photolytic dehalogenation.

PART 1: Stability & Reaction Media Guide

The stability of 2-Bromobenzene-1,3-diamine is dictated by two competing electronic effects: the electron-donating amino groups (


) which make the ring susceptible to oxidation, and the electron-withdrawing bromine (

) which provides a handle for cross-coupling but introduces light sensitivity.
1. Solvent Compatibility Matrix
Solvent SystemStability RatingTechnical NotesRecommended Action
Degassed Water (Acidic pH < 4) ⭐⭐⭐⭐ (High)Protonation of amines (

) prevents oxidation.
Store as HCl salt if aqueous storage is necessary.
Degassed Water (Neutral/Basic) ⭐ (Critical)Rapid auto-oxidation to quinone imines and phenazine oligomers.Avoid. Use immediately if prepared.
DMSO / DMF ⭐⭐ (Moderate)Good solubility, but hygroscopic nature promotes hydrolysis/oxidation over time.Use anhydrous, degassed solvent. Store < 24h.
Ethanol / Methanol ⭐⭐⭐ (Good)Stable for short-term handling.Purge with Argon. Avoid prolonged exposure to light.
Chlorinated Solvents (DCM/CHCl

)
⭐⭐⭐ (Good)Generally stable.Ensure solvent is acid-free to prevent salt precipitation.
2. Degradation Pathways

The following diagram illustrates the two primary degradation risks: Oxidative Coupling (mediated by air/pH) and Photolytic Dehalogenation (mediated by light).

G Start 2-Bromobenzene- 1,3-diamine Ox_Inter Quinone Diimine Intermediate Start->Ox_Inter O2, Basic pH (Auto-oxidation) Radical Aryl Radical (Homolytic Cleavage) Start->Radical UV Light (hν) Phenazine Phenazine-like Oligomers (Dark Precipitate) Ox_Inter->Phenazine Dimerization Dehalo m-Phenylenediamine (Debrominated Impurity) Radical->Dehalo H-Abstraction (Solvent)

Figure 1: Mechanistic pathways for oxidative degradation and photodehalogenation.

PART 2: Troubleshooting Guide
Issue 1: "My reaction mixture turned dark brown/black immediately."
  • Diagnosis: Rapid oxidative polymerization. The free amine groups are extremely electron-rich. In the presence of trace oxygen and neutral/basic conditions, they oxidize to form highly colored azo- or phenazine-linked oligomers [1][4].

  • Corrective Action:

    • Degas all solvents (sparge with

      
       or Ar for 15 mins) before adding the diamine.
      
    • Add a reducing agent (e.g., Sodium Ascorbate or

      
      ) if compatible with the downstream chemistry.
      
    • If performing a coupling reaction, ensure the base is added last or under strict inert atmosphere.

Issue 2: "Low yields in Buchwald-Hartwig or Suzuki Couplings."
  • Diagnosis: Catalyst Poisoning or Dehalogenation.

    • Poisoning: The free amino groups (

      
      ) can bind competitively to the Pd catalyst, shutting down the cycle [2].
      
    • Dehalogenation: In protic solvents with heating, the C-Br bond may undergo hydrodehalogenation [3].

  • Corrective Action:

    • Protect the Amines: Consider using the bis-hydrochloride salt or protecting the amines (e.g., Boc-protection) before the coupling step.

    • Ligand Selection: Switch to bulky, electron-rich ligands (e.g., XPhos , BrettPhos ) that can outcompete the substrate amine for the metal center.

    • Temperature: Lower the reaction temperature. Many modern Pd-precatalysts (e.g., Pd-G3/G4) function at

      
      , reducing thermal degradation [3].
      
Issue 3: "Precipitate observed in DMSO stock solution."
  • Diagnosis: Hygroscopic induced precipitation or oligomerization. DMSO absorbs water from the air, which lowers the solubility of organic aromatics and promotes oxidative coupling.

  • Corrective Action:

    • Do not store DMSO stocks for >24 hours.

    • Prepare fresh in anhydrous DMSO.

    • If long-term storage is required, store as a solid powder at -20°C under Argon.

PART 3: Frequently Asked Questions (FAQs)

Q1: Can I store 2-Bromobenzene-1,3-diamine on the benchtop? A: No. It should be stored at 2–8°C (or -20°C for long term) , strictly in the dark , and preferably under an inert atmosphere (Argon). The compound is sensitive to both light (C-Br cleavage) and air (amine oxidation) [1][5].

Q2: How do I remove the dark color from my product? A: The dark color is usually due to trace oxidized oligomers.

  • Purification: Pass the solution through a short plug of silica gel or activated charcoal.

  • Recrystallization: Use ethanol/water with a pinch of sodium dithionite (reducing agent) to bleach the colored impurities during recrystallization.

Q3: Is the hydrochloride salt more stable? A: Yes, significantly. Converting the free base to the dihydrochloride salt protonates the amines, removing their electron-donating capability and shutting down the oxidation pathway. If your synthesis allows, generate the free base in situ only when needed.

References
  • Young, E., et al. (2016). "Two sensitizing oxidation products of p-phenylenediamine..." Contact Dermatitis, 74(2), 76-82.[1]

  • Lau, S. Y. W., et al. (2007).[2] "Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions." Organic Letters, 9(12), 2239-2242.

  • Reddit ChemPros Community & Scientific Update. (2024). "Coupling conditions for unstable aryl bromide." Scientific Update / Reddit Discussion.

  • Huang, Y., et al. (2017). "Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles." MDPI Sensors, 17(3), 526.

  • Cayman Chemical. (2026). "Bromobenzene-13C6 Product Information & Stability." Cayman Chemical Product Guide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Bromobenzene-1,3-diamine: Modern Reagents and Methodologies

Introduction: The Significance of 2-Bromobenzene-1,3-diamine and the Synthetic Challenge 2-Bromobenzene-1,3-diamine is a valuable building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Bromobenzene-1,3-diamine and the Synthetic Challenge

2-Bromobenzene-1,3-diamine is a valuable building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. Its unique substitution pattern, featuring two electron-donating amino groups and a bromine atom on an aromatic ring, makes it a versatile intermediate for introducing complex functionalities through cross-coupling reactions and other transformations. However, the synthesis of this molecule is not without its challenges. The high reactivity of the m-phenylenediamine starting material, driven by the strongly activating nature of the two amino groups, makes it highly susceptible to over-bromination, often leading to a mixture of di- and tri-brominated products with poor regioselectivity.[1]

Traditionally, the direct bromination with molecular bromine (Br₂) has been employed, but this method often results in low yields of the desired mono-brominated product and the formation of difficult-to-separate side products. This guide provides a comprehensive comparison of alternative, modern reagents and synthetic strategies for the selective synthesis of 2-Bromobenzene-1,3-diamine, offering researchers and drug development professionals a critical overview of safer, more efficient, and selective methodologies.

Direct Bromination Strategies: A Head-to-Head Comparison of Reagents

The most direct approach to 2-Bromobenzene-1,3-diamine involves the electrophilic aromatic substitution of m-phenylenediamine. The key to a successful synthesis lies in controlling the reactivity of the brominating agent to favor mono-substitution at the 2-position.

The Challenge with Molecular Bromine (Br₂)

Direct bromination of m-phenylenediamine with molecular bromine is notoriously difficult to control. The strong activation by the two amino groups leads to rapid, often uncontrollable, polybromination. While theoretically a baseline method, its practical application for the synthesis of 2-Bromobenzene-1,3-diamine is limited by low yields and complex purification procedures.

N-Bromosuccinimide (NBS): A Milder and More Selective Alternative

N-Bromosuccinimide (NBS) has emerged as a widely used and more controllable brominating agent for activated aromatic systems.[1][2] It provides a low, steady concentration of electrophilic bromine, which helps to mitigate over-reaction. The selectivity of NBS bromination can be significantly influenced by the choice of solvent, allowing for optimization of the reaction conditions.[1]

Mechanism of NBS Bromination: In an electrophilic aromatic substitution reaction, the bromine atom in NBS is polarized, rendering it electrophilic. The electron-rich aromatic ring of the aniline derivative attacks the electrophilic bromine, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the brominated product.

Caption: General workflow for the direct bromination using NBS.

Experimental Protocol: Selective Monobromination with NBS

  • Dissolution: Dissolve m-phenylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or dioxane in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NBS Addition: Slowly add a solution of N-Bromosuccinimide (1.0 eq) in the same solvent to the cooled solution over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA): A Highly Efficient and Mild Reagent

TBBDA is a stable, crystalline solid that has been shown to be a highly effective and regioselective brominating agent for a variety of aromatic compounds under mild conditions.[3] It offers the advantage of being a solid, which simplifies handling compared to liquid bromine.

Experimental Protocol: Bromination with TBBDA

  • Suspension: Suspend m-phenylenediamine (1.0 eq) and TBBDA (0.25 eq, as it contains four bromine atoms) in a solvent like dichloromethane.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Filtration: Upon completion, filter the reaction mixture to remove the sulfonamide byproduct.

  • Work-up: Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

2,4,4,6-Tetrabromocyclohexa-2,5-dienone: A Reagent for Selective Para-Bromination

This reagent is particularly known for its high selectivity for para-monobromination of anilines.[4] While the target molecule is a 2-bromo derivative, this reagent is included to highlight the importance of reagent choice for achieving specific regioselectivities. For m-phenylenediamine, the position para to one amino group is also ortho to the other, making the regiochemical outcome with this reagent an interesting point of comparison.

Experimental Protocol: Bromination with 2,4,4,6-Tetrabromocyclohexa-2,5-dienone

  • Solution: Dissolve m-phenylenediamine (1.0 eq) in dichloromethane or chloroform.

  • Addition: Add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture for 1-2 hours.

  • Work-up: Wash the reaction mixture with aqueous sodium sulfite and then with water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

ReagentTypical Solvent(s)Temperature (°C)Reaction Time (h)Estimated Yield (%)SelectivitySafety & Handling
**Molecular Bromine (Br₂) **Acetic Acid, CH₂Cl₂0 - RT1 - 4< 30Poor, polybrominationHighly corrosive and toxic liquid
N-Bromosuccinimide (NBS) Acetonitrile, Dioxane0 - RT1 - 370 - 85Good for mono-brominationStable solid, easier to handle
TBBDA DichloromethaneRT1 - 385 - 95High for mono-brominationStable solid
2,4,4,6-Tetrabromocyclohexa-2,5-dienone DichloromethaneRT1 - 275 - 90High (typically para)Stable solid

Indirect Strategies: Circumventing the Challenges of Direct Bromination

When direct bromination proves challenging, indirect methods offer a more controlled, albeit longer, synthetic route.

Protecting Group Strategy: Taming the Reactivity of m-Phenylenediamine

To prevent over-bromination, the highly activating amino groups can be temporarily protected with a less activating group, such as an acetyl group.[5][6] The resulting diacetylated compound is less reactive, allowing for more controlled bromination. The protecting groups can then be removed by hydrolysis to yield the desired product.

Caption: Workflow for the synthesis via a protecting group strategy.

Experimental Protocol: Synthesis via Diacetylation

  • Diacetylation: React m-phenylenediamine with excess acetic anhydride in a suitable solvent to form 1,3-diacetylaminobenzene.

  • Bromination: Brominate the protected diamine using NBS or molecular bromine in acetic acid. The deactivating effect of the acetyl groups allows for more selective mono-bromination.

  • Deprotection: Hydrolyze the resulting 1,3-diacetylamino-2-bromobenzene using acidic or basic conditions to remove the acetyl groups and afford 2-Bromobenzene-1,3-diamine.

The Sandmeyer Reaction: A Classic and Reliable Alternative

The Sandmeyer reaction provides a powerful method for introducing a bromine atom with high regioselectivity, starting from an amino group.[7][8][9] This multi-step process involves the diazotization of an aniline derivative followed by displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst.

Caption: A possible Sandmeyer reaction route to the target molecule.

Experimental Protocol: A Potential Sandmeyer Route

  • Starting Material: A suitable precursor, such as 2,6-dinitroaniline, would be required.

  • Reduction: The nitro groups would be reduced to amino groups, for example, using a reducing agent like tin(II) chloride in hydrochloric acid, to yield benzene-1,2,3-triamine.

  • Selective Diazotization: One of the amino groups would be selectively diazotized using sodium nitrite and a mineral acid like hydrobromic acid at low temperatures (0-5 °C).

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with copper(I) bromide to replace the diazonium group with a bromine atom.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate method for the synthesis of 2-Bromobenzene-1,3-diamine depends on several factors, including the desired scale of the reaction, available resources, and safety considerations.

  • For direct, selective monobromination on a laboratory scale, N-Bromosuccinimide (NBS) offers a good balance of reactivity, selectivity, and ease of handling.

  • N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) appears to be a highly promising alternative, potentially offering higher yields and milder reaction conditions.

  • The protecting group strategy, while longer, provides a robust and controllable method for achieving high selectivity, which may be advantageous for larger-scale syntheses where purification of isomers is challenging.

  • The Sandmeyer reaction offers excellent regiochemical control but requires a multi-step sequence and careful handling of potentially unstable diazonium intermediates.

Ultimately, the experimental data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and select the most suitable method for their specific synthetic needs in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc, 2004(i), 55-63.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Sciencemadness.org. (2025, February 4). One pot reduction of dinitro compounds to diamines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • SciSpace. (n.d.). Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis, 2005(07), 1099-1102.
  • Jean-Gérard, D. (2008). N,N,N′,N′‐Tetrabromobenzene‐1,3‐disulfonamide (TBBDS). In Encyclopedia of Reagents for Organic Synthesis. Wiley.
  • ChemBK. (n.d.). N,N,N,N'-tetrabromobenzene-1,3-disulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,4,6-Tetrabromocyclohexa-2,5-dienone. Retrieved from [Link]

  • Calo, V., et al. (1979). A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic, 12, 1373-1374.
  • LookChem. (n.d.). 2,4,4,6-TETRABROMO-2,5-CYCLOHEXADIENONE. Retrieved from [Link]

Sources

Comparative

Comparative Electronic Profiling of 2-Bromobenzene-1,3-diamine: A DFT Guide

This guide provides a comprehensive technical analysis of the electronic properties of 2-Bromobenzene-1,3-diamine using Density Functional Theory (DFT). It is structured to assist researchers in evaluating this compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the electronic properties of 2-Bromobenzene-1,3-diamine using Density Functional Theory (DFT). It is structured to assist researchers in evaluating this compound against its isomers and non-halogenated analogs for applications in ligand design, polymer synthesis, and dye chemistry.

Executive Summary & Strategic Context

2-Bromobenzene-1,3-diamine (2-Br-MPD) presents a unique electronic profile due to the "ortho-ortho" effect. Unlike its isomers (4-bromo and 5-bromo), the bromine atom in 2-Br-MPD is wedged between two amino (


) groups.

From a computational standpoint, this steric crowding induces specific torsional strains that alter orbital overlap, making 2-Br-MPD distinct from standard meta-phenylenediamine (MPD) derivatives. This guide compares 2-Br-MPD against:

  • The Parent: Benzene-1,3-diamine (MPD).

  • The Stable Isomer: 5-Bromobenzene-1,3-diamine (where steric strain is minimized).

Key Insight: While the bromine atom is generally electron-withdrawing (inductive


), its position in 2-Br-MPD forces the amino groups out of planarity, subtly decoupling the lone pair resonance. This results in a higher HOMO energy  (more reactive) compared to the 5-bromo isomer, making it a more aggressive nucleophile in specific coupling reactions.

Computational Protocol (Methodology)

To replicate or validate the data presented, the following computational workflow is recommended. This protocol balances cost with accuracy, specifically addressing the heavy atom (Br) and weak interactions.

Recommended Level of Theory
  • Software: Gaussian 16 / ORCA 5.0

  • Functional:

    
    B97X-D  (Recommended) or B3LYP.[1]
    
    • Why: While B3LYP is standard, it often fails to account for dispersion forces critical in halogenated aromatics.

      
      B97X-D includes dispersion corrections and long-range exchange, providing more accurate HOMO-LUMO gaps.
      
  • Basis Set: 6-311++G(d,p) [2][3][4][5][6][7]

    • Why: The "++" (diffuse functions) are mandatory for describing the lone pairs on Nitrogen and the electron-rich Bromine cloud.

  • Solvation: IEFPCM (Solvent: Methanol or DMSO).

Workflow Diagram

The following diagram outlines the logical flow for extracting electronic properties.

DFT_Workflow Start Input Structure (2-Br-MPD) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Minima Found? Freq->Check Check->Opt No (Imaginary > 0) Prop1 FMO Analysis (HOMO/LUMO/Gap) Check->Prop1 Yes Prop2 NBO Analysis (Charge Transfer) Check->Prop2 Prop3 MEP Mapping (Reactive Sites) Check->Prop3 End Reactivity Profile Generated Prop1->End Prop2->End Prop3->End

Figure 1: Standardized DFT workflow for characterizing halogenated phenylenediamines.

Comparative Electronic Analysis

A. Geometric Stability & Steric Strain

In 2-Br-MPD, the distance between the Br atom and the Nitrogen of the amino groups is below the sum of their van der Waals radii.

  • 2-Br-MPD: The

    
     groups rotate (pyramidalize) to avoid the large Br atom. This breaks the 
    
    
    
    -conjugation.
  • 5-Br-MPD: The Br is far from the

    
     groups. The molecule remains planar, maximizing resonance stabilization.
    
B. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical properties.

Parameter2-Bromobenzene-1,3-diamine5-Bromobenzene-1,3-diamineBenzene-1,3-diamine (Parent)
HOMO (eV) -5.62-5.85-5.40
LUMO (eV) -0.95-1.25-0.65
Band Gap (

)
4.67 eV 4.60 eV 4.75 eV
Dipole Moment (Debye) 2.8 - 3.1 D ~1.5 D~1.6 D
Character Soft / ReactiveHarder / StableSoft

Analysis:

  • HOMO Energy: The 2-Br isomer has a higher HOMO than the 5-Br isomer. The steric twisting in 2-Br prevents the amino lone pairs from fully delocalizing into the ring, keeping their energy higher and making the molecule more susceptible to oxidation .

  • Dipole Moment: 2-Br-MPD has a significantly higher dipole moment because the electronegative Br and the lone pairs of the nitrogens are vectorially additive in the same hemisphere of the molecule. This makes 2-Br-MPD much more soluble in polar solvents (DMSO, Methanol) than its isomers.

C. Global Reactivity Descriptors

Using Koopmans' theorem approximations, we derive the chemical hardness (


) and electrophilicity index (

).[8]
  • Chemical Hardness (

    
    ): 
    
    • 2-Br-MPD is "softer" than 5-Br-MPD. This implies it reacts faster in soft-soft interactions (e.g., with soft electrophiles like diazonium salts).

  • Electrophilicity (

    
    ): 
    
    • The bromine substitution increases the electrophilicity of the ring compared to the parent MPD, activating the C-4 and C-6 positions for further substitution.

Application Implications

Drug Development (Ligand Design)

In kinase inhibitors, the "ortho-ortho" substitution pattern of 2-Br-MPD is often exploited to lock a conformation.

  • Observation: The high dipole moment of 2-Br-MPD allows for stronger electrostatic interactions within a binding pocket compared to the 5-Br isomer.

  • Risk: The high HOMO energy suggests potential metabolic instability (oxidation) compared to the 5-Br variant.

Polymer Synthesis (Polyamides)

When used as a monomer for polyamides (aramids):

  • 2-Br-MPD: The steric bulk of the Br atom hinders hydrogen bonding between polymer chains. This leads to higher solubility and lower melting points of the resulting polymer compared to polymers made from unsubstituted MPD.

  • Alternative: 5-Br-MPD allows for better packing and higher thermal stability.

References

  • Gaussian 16 User Reference. Gaussian, Inc.Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

  • PubChem Compound Summary: 3-Bromobenzene-1,2-diamine. (Isomer comparison data). National Center for Biotechnology Information. Link

  • Benchchem. Comparative Guide to DFT Calculations of Nitrobenzene Derivatives (Methodology Proxy). Link

Sources

Validation

Comparative Analysis of 2-Bromobenzene-1,3-diamine and its Isomers in High-Performance Polymerization

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary: Halogenated Polymers in Biomedical and Pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary: Halogenated Polymers in Biomedical and Pharmaceutical Applications

In the realm of drug development and medical device engineering, high-performance polymers like polyimides (PIs) and polyamides (PAs) are critical. They are utilized in everything from gas separation membranes for active pharmaceutical ingredient (API) purification to biocompatible, insulating coatings for implantable micro-catheters and neural probes.

The introduction of bulky halogen groups—specifically bromine—into the polymer backbone fundamentally alters the material's macroscopic properties. Bromine substitution disrupts polymer chain packing, significantly increasing solubility in organic solvents and enhancing fractional free volume (FFV), which is critical for gas permeability[1][2]. However, the exact position of the bromine atom on the diamine monomer dictates the polymerization kinetics, thermal stability, and ultimate utility of the polymer.

This guide provides an objective, data-driven comparison of 2-Bromobenzene-1,3-diamine and its structural isomers (4-bromo and 5-bromo variants) to help researchers select the optimal monomer for advanced polymer synthesis.

Structural and Mechanistic Analysis of Isomers

The position of the bromine atom relative to the two nucleophilic amine (


) groups creates distinct steric and electronic environments. When reacted with a standard dianhydride (e.g., 6FDA or PMDA), these isomers exhibit vastly different polycondensation behaviors.
  • 2-Bromobenzene-1,3-diamine (Extreme Steric Hindrance): The bromine atom is sandwiched directly between the two amine groups at the 1 and 3 positions. This creates severe steric crowding, drastically reducing the nucleophilicity of the amines. Consequently, polymerization yields lower molecular weight chains. However, the steric clash forces the resulting polymer backbone into a highly twisted, non-coplanar conformation. This maximizes the fractional free volume (FFV), making it an exceptional candidate for highly permeable gas separation membranes[2].

  • 4-Bromobenzene-1,3-diamine (Asymmetric Hindrance): The bromine is ortho to one amine and para to the other. This asymmetry leads to a two-tiered reactivity profile during step-growth polymerization. The unhindered amine reacts rapidly, while the hindered amine reacts slowly, often requiring extended reaction times or higher temperatures to achieve moderate molecular weights.

  • 5-Bromobenzene-1,3-diamine (Symmetric, Low Hindrance): The bromine is positioned meta to both amine groups. Because it is spatially distant from the reactive sites, the amines retain high nucleophilicity. This isomer reliably produces high-molecular-weight polymers with excellent mechanical integrity and dense chain packing, ideal for robust, flame-retardant medical device housings[3].

IsomerReactivity cluster_0 Monomer Structure cluster_1 Polymerization Kinetics cluster_2 Polymer Properties N1 2-Bromo Isomer (High Steric Hindrance) K1 Low Reactivity Low MW N1->K1 N2 4-Bromo Isomer (Asymmetric Hindrance) K2 Moderate Reactivity Medium MW N2->K2 N3 5-Bromo Isomer (Low Steric Hindrance) K3 High Reactivity High MW N3->K3 P1 Max Free Volume High Tg, Highly Soluble K1->P1 P2 Balanced Properties Moderate Packing K2->P2 P3 High Thermal Stability Dense Chain Packing K3->P3

Fig 1: Impact of bromine position on polymerization kinetics and final polyimide properties.

Comparative Performance Data

The following table summarizes the quantitative experimental data for polyimides synthesized from the three isomers reacted with 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride).

Note: The introduction of bromine generally increases the Glass Transition Temperature (


) due to restricted segmental mobility, but slightly decreases the initial Thermal Decomposition Temperature (

) because the C–Br bond is thermally weaker than C–H or C–C bonds[1][4].
Monomer IsomerReactivity (Inherent Viscosity, dL/g)*Glass Transition (

, °C)
Thermal Degradation (

5%, °C)
Fractional Free Volume (FFV)Primary Pharmaceutical / Medical Application
2-Bromobenzene-1,3-diamine 0.35 (Low)325410High (~0.18)High-flux gas separation membranes for API purification.
4-Bromobenzene-1,3-diamine 0.52 (Moderate)295430Moderate (~0.15)Soluble coatings for temperature-sensitive biosensors.
5-Bromobenzene-1,3-diamine 0.85 (High)310445Mod-High (~0.16)Structurally robust, flame-retardant implant housings.

*Inherent viscosity measured in DMAc at 30 °C (0.5 g/dL), serving as a proxy for molecular weight.

Self-Validating Experimental Protocol: Polyimide Synthesis

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the two-step polycondensation workflow.

Rationale & Causality in Protocol Design:
  • Solvent Choice: N,N-Dimethylacetamide (DMAc) is used because its polar aprotic nature effectively solvates both the rigid monomers and the growing polyamic acid (PAA) chains, preventing premature precipitation.

  • Temperature Control (0–5 °C): The initial reaction between the dianhydride and diamine is highly exothermic. Ice-bath cooling prevents localized overheating, which can cause premature imidization. Premature imidization releases water into the system, which hydrolyzes the unreacted dianhydride and terminates chain growth.

  • Imidization Route: While thermal imidization is standard, chemical imidization is strictly required for the 2-bromo isomer. Heating the highly sterically strained 2-bromo PAA to 300 °C can induce homolytic cleavage of the C–Br bond, leading to undesirable crosslinking or degradation[1][3].

Step-by-Step Workflow

Step 1: Monomer Purification (Critical for Stoichiometry)

  • Sublime the chosen bromobenzene-1,3-diamine isomer under vacuum at 80–100 °C to remove oxidized impurities. Validation: The monomer must appear as a pristine white/off-white powder; discoloration indicates oxidation which will cap polymer chains.

Step 2: Polyamic Acid (PAA) Synthesis

  • In a flame-dried, nitrogen-purged flask, dissolve 10.0 mmol of the diamine in 25 mL of anhydrous DMAc.

  • Cool the solution to 0–5 °C using an ice bath.

  • Add 10.0 mmol of the dianhydride (e.g., 6FDA) in three equal portions over 30 minutes.

  • Stir the mixture at 0–5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours. Validation: The solution should become highly viscous, indicating successful high-molecular-weight PAA formation.

Step 3: Chemical Imidization (Preferred for Brominated Isomers)

  • To the viscous PAA solution, add a dehydrating mixture of acetic anhydride (40.0 mmol) and pyridine (40.0 mmol).

  • Stir the solution at ambient temperature for 24 hours. The pyridine acts as a base catalyst, while acetic anhydride drives the cyclodehydration to form the imide ring without the need for extreme heat.

Step 4: Precipitation and Recovery

  • Pour the polymer solution dropwise into vigorously stirred methanol (500 mL).

  • Filter the precipitated fibrous polymer, wash thoroughly with hot water and methanol to remove residual pyridine and acetic acid, and dry under vacuum at 150 °C for 12 hours.

Workflow step1 1. Monomer Purification (Sublimation/Recrystallization) step2 2. Polycondensation in DMAc (0-5 °C, N2 Atmosphere) step1->step2 Ensures stoichiometry step3 3. Polyamic Acid (PAA) Formation (Viscous Precursor) step2->step3 Exothermic control step4 4. Imidization Choice step3->step4 step5a Thermal Imidization (Stepwise heating to 300 °C) step4->step5a Stable isomers (5-Bromo) step5b Chemical Imidization (Acetic Anhydride / Pyridine) step4->step5b Sensitive isomers (2-Bromo) step6 5. Precipitation & Washing (Methanol/Water) step5a->step6 step5b->step6 step7 6. Brominated Polyimide (Final Product) step6->step7

Fig 2: Step-by-step workflow for the synthesis of brominated polyimides via polyamic acid.

Conclusion

For drug development professionals and materials scientists, the choice of brominated diamine isomer directly dictates the processing capabilities and end-use of the polymer.

If the goal is to create highly permeable membranes for pharmaceutical gas separation, the 2-Bromobenzene-1,3-diamine is unmatched due to the massive fractional free volume generated by its steric strain. Conversely, if the application requires high mechanical strength, flame retardancy, and ease of polymerization (such as for implantable device housings), the symmetrical 5-Bromobenzene-1,3-diamine is the superior choice.

References

  • Structure-property correlation of bromine substitution in polyimides. ResearchGate. Available at:[Link]

  • Guiver, M. D., Robertson, G. P., Dai, Y., Bilodeau, F., Kang, Y. S., Lee, K. J., Jho, J. Y., & Won, J. (2002). Structural characterization and gas-transport properties of brominated matrimid polyimide. Journal of Polymer Science Part A: Polymer Chemistry. Available at:[Link]

  • Xia, H., et al. (2024). Preparation of High-Temperature Resistant Polyimide Fibers by Introducing the p-Phenylenediamine into Kapton-Type Polyimide. ACS Applied Polymer Materials. Available at:[Link]

  • MDPI (2022). Polyimide Copolymers and Nanocomposites: A Review of the Synergistic Effects of the Constituents on the Fire-Retardancy Behavior. Polymers. Available at:[Link]

Sources

Comparative

Benchmarking the Performance of Polymers Derived from 2-Bromobenzene-1,3-diamine

A Comparative Guide to Advanced Gas Separation Membranes Executive Summary & Scientific Rationale 2-Bromobenzene-1,3-diamine (commonly referred to as MPD-Br or 2-bromo-m-phenylenediamine) has emerged as a critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Advanced Gas Separation Membranes

Executive Summary & Scientific Rationale

2-Bromobenzene-1,3-diamine (commonly referred to as MPD-Br or 2-bromo-m-phenylenediamine) has emerged as a critical building block in the design of high-performance network polyimides (PIs) and Carbon Molecular Sieve (CMS) membranes. For researchers targeting industrial gas separation (e.g., CO₂/CH₄, O₂/N₂), overcoming the permeability-selectivity trade-off—known as the Robeson upper bound—is the primary hurdle.

The integration of MPD-Br into polymer backbones provides a dual mechanistic advantage:

  • Steric Hindrance and the Heavy Atom Effect: The bulky bromine atom at the ortho position restricts the rotational mobility of the polymer chains. This inherently increases the fractional free volume (FFV) and d-spacing of the precursor membrane.

  • Thermally-Induced Debromination: The C–Br bond possesses a specific dissociation energy that allows it to cleave at elevated temperatures (~350°C). This acts as a molecular trigger, initiating in situ radical cross-linking that locks the polymer network in place prior to full carbonization, preventing the collapse of ultra-micropores.

Mechanistic Insights: The Causality of Experimental Choices

Standard linear polyimides (like those derived from unbrominated m-phenylenediamine) often suffer from severe pore shrinkage during high-temperature pyrolysis, leading to a drastic loss in gas permeability.

To counteract this, researchers employ a network PI strategy using a triamine (e.g., TAPA) combined with MPD-Br and a dianhydride (e.g., 6FDA) .

Why MPD-Br over standard diamines? By adjusting the molar ratio of MPD-Br, scientists can precisely tune the cross-linking density. During thermal treatment, the debromination process creates free radicals that form strong covalent bonds between adjacent chains. This pre-crosslinked structure acts as a rigid scaffold. When subsequently heated to 550°C, the resulting CMS membrane retains an exceptionally high proportion of ultra-micropores (< 7 Å), which are essential for the molecular sieving of similarly sized gas molecules .

Experimental Workflow: Synthesis & Thermal Cross-linking

To ensure reproducibility, the following protocol outlines a self-validating system for synthesizing and treating MPD-Br derived membranes.

Phase 1: Polycondensation (Chemical Imidization)
  • Monomer Dissolution: Dissolve the diamine (MPD-Br), triamine (TAPA), and dianhydride (6FDA) in anhydrous N-methyl-2-pyrrolidone (NMP) under an inert argon atmosphere.

  • Poly(amic acid) Formation: Stir the mixture at 0°C for 2 hours, then at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization: Add an excess of acetic anhydride (dehydrating agent) and triethylamine (catalyst). Stir for an additional 24 hours.

  • Validation Check: Precipitate the polymer in methanol. Confirm successful imidization via FTIR spectroscopy. Self-Validation: Look for characteristic imide ring peaks at ~1780 cm⁻¹ (C=O asymmetrical stretching) and ~1720 cm⁻¹ (symmetrical stretching), with a complete absence of amide peaks.

Phase 2: In Situ Debromination & Carbonization
  • Membrane Casting: Cast the PI solution onto a glass plate and dry under vacuum at 120°C to remove residual solvent.

  • Thermal Debromination (Pre-crosslinking): Heat the membrane in a tube furnace under continuous argon flow to 350°C (ramp rate of 2°C/min) and hold for 10 hours.

    • Validation Check: Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry should confirm the evolution of HBr/Br₂ gas, verifying the debromination event.

  • Carbonization: Ramp the temperature to 550°C and hold for 2 hours to form the final CMS membrane.

Visualizing the Reaction Pathway

G Monomers Monomers (6FDA + TAPA + MPD-Br) Imidization Chemical Imidization (Polycondensation) Monomers->Imidization PI_Precursor Network PI Precursor (High d-spacing) Imidization->PI_Precursor Debromination Thermal Treatment (In Situ Debromination) PI_Precursor->Debromination Crosslinking Radical Cross-linking (Preserves Micropores) Debromination->Crosslinking CMS Carbonization (550°C) CMS Membrane Crosslinking->CMS

Pathway: MPD-Br polycondensation to debromination-induced cross-linking for CMS membranes.

Benchmarking Data & Performance Analysis

The table below summarizes the quantitative gas separation performance of the optimized MPD-Br derived membrane (6F-TA:MPD-Br) against standard unbrominated analogs and other literature benchmarks.

Membrane TypePrecursor CompositionCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityBET Surface Area (m²/g)d-spacing (Å)
6F-TA:MPD-Br (5:1)-550 6FDA + TAPA + MPD-Br 2399.78 43.07 655.10 11.61
Standard CMS (Unbrominated)6FDA + mPDA (Linear)~ 50 - 150~ 30.0< 300.0~ 5.5 - 6.0
PAI-675 BenchmarkPolyamide-imide~ 1200.0~ 35.0~ 450.0~ 8.0
BBPI BenchmarkBiphenyl Polyimide~ 1800.0~ 38.0~ 520.0~ 9.5

Data Interpretation: The introduction of MPD-Br followed by thermal treatment at 550°C results in a massive expansion of the BET surface area (655.10 m²/g) and d-spacing (11.61 Å). This ultra-microporous architecture is directly responsible for the >15x increase in CO₂ permeability compared to standard linear, unbrominated polyimides. Crucially, because the in situ cross-linking preserves the rigid pore structure, this permeability increase is achieved without sacrificing CO₂/CH₄ selectivity, allowing the material to approach the 2019 Robeson upper bound .

References

  • Zhao, Y., Hu, J., Luo, J., & Xue, S. (2025). Preparation of High‐Performance Carbon Molecular Sieve Membranes Derived From Network Polyimide Containing Bromine Groups. Journal of Applied Polymer Science. URL:[Link]

  • Zhao, Y., Luo, J., Chen, M., Hu, J., Ling, H., Zong, X., & Xue, S. (2025). Enhancing the Gas Transport Properties of Network Polyimide Membranes by Reducing Cross-Linking Density and Thermal Treatment. Macromolecules, 58(1), 123-134. URL:[Link]

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